Product packaging for (1-Fluorocyclohexyl)methanol(Cat. No.:CAS No. 117169-30-9)

(1-Fluorocyclohexyl)methanol

Cat. No.: B053945
CAS No.: 117169-30-9
M. Wt: 132.18 g/mol
InChI Key: CLRVUZYFZVVVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-Fluorocyclohexyl)methanol (CAS 117169-30-9) is a fluorinated organic compound with the molecular formula C7H13FO and a molecular weight of 132.18 g/mol. This cyclohexanemethanol derivative is characterized by a fluorine atom substituted at the 1-position of the cyclohexyl ring, which significantly influences its steric and electronic properties. This structure makes it a valuable intermediate in synthetic and medicinal chemistry research. The primary research value of this compound lies in its role as a versatile building block. The hydroxymethyl group can undergo further functionalization through standard reactions such as oxidation, esterification, or etherification, while the fluorinated cyclohexyl ring can serve as a stable, bioisostere or a conformational constraint in the design of novel molecular entities. Researchers utilize such fluorinated alcohols in the development of pharmaceutical candidates, agrochemicals, and advanced materials, where the introduction of fluorine can alter metabolic stability, lipophilicity, and binding affinity. Key Identifiers: • CAS Number: 117169-30-9 • Molecular Formula: C7H13FO • Molecular Weight: 132.18 g/mol • Synonyms: 1-Fluorocyclohexanemethanol Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13FO B053945 (1-Fluorocyclohexyl)methanol CAS No. 117169-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-fluorocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRVUZYFZVVVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592950
Record name (1-Fluorocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117169-30-9
Record name (1-Fluorocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-fluorocyclohexyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1-Fluorocyclohexyl)methanol (CAS: 117169-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclohexyl)methanol is a fluorinated organic compound with potential applications in medicinal chemistry and drug design. The introduction of a fluorine atom onto the cyclohexane ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and potential applications, with a focus on providing practical information for laboratory use.

Physicochemical Properties

PropertyValueSource
CAS Number 117169-30-9[1]
Molecular Formula C₇H₁₃FO[1]
Molecular Weight 132.18 g/mol [1]
Boiling Point 180.3 °C at 760 mmHg[2]
Density 1.026 g/cm³[2]
Melting Point No data available[2]
Solubility No data available[2]
Flash Point 87.038 °C[2]
Vapor Pressure 0.266 mmHg at 25°C[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, two plausible synthetic routes can be proposed based on standard organic chemistry transformations. These routes are the reduction of a carboxylic acid and the Grignard reaction with an aldehyde.

Experimental Protocols

1. Reduction of 1-Fluorocyclohexanecarboxylic Acid

This method involves the reduction of the corresponding carboxylic acid to the primary alcohol.

  • Materials:

    • 1-Fluorocyclohexanecarboxylic acid

    • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for quenching

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Organic solvent for extraction (e.g., diethyl ether)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 1-fluorocyclohexanecarboxylic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

    • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography.

2. Grignard Reaction with 1-Fluorocyclohexanecarbaldehyde

This approach utilizes a Grignard reagent to form the alcohol from the corresponding aldehyde.

  • Materials:

    • 1-Fluorocyclohexanecarbaldehyde

    • Methylmagnesium bromide (CH₃MgBr) or other suitable Grignard reagent

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution for workup

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Organic solvent for extraction (e.g., diethyl ether)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place a solution of 1-fluorocyclohexanecarbaldehyde in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) dropwise from the dropping funnel.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours until the reaction is complete (monitored by TLC).[3]

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation or column chromatography.

Spectroscopic Data (Predicted)

¹H NMR:

  • The protons on the cyclohexane ring are expected to appear as a series of complex multiplets in the upfield region (approximately 1.2-2.0 ppm).

  • The two protons of the methylene group (-CH₂OH) adjacent to the hydroxyl group would likely appear as a doublet around 3.5-3.8 ppm, coupled to the hydroxyl proton (if not exchanged with D₂O).

  • The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR:

  • The carbon atoms of the cyclohexane ring are expected to resonate in the range of 20-40 ppm.

  • The carbon atom bearing the fluorine (C-F) would show a characteristic large one-bond coupling constant (¹JCF) and would be shifted downfield compared to a non-fluorinated analog.

  • The carbon of the methylene group (-CH₂OH) would appear around 60-70 ppm.

FTIR:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

  • C-H stretching vibrations of the cyclohexane and methylene groups in the 2850-3000 cm⁻¹ region.

  • A C-O stretching vibration band around 1050-1150 cm⁻¹.

  • A C-F stretching vibration, which is typically strong, would be expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry:

  • The molecular ion peak (M⁺) at m/z = 132 may be weak or absent, which is common for alcohols.[4]

  • A prominent peak corresponding to the loss of a water molecule (M-18) at m/z = 114.[4]

  • Alpha-cleavage, the cleavage of the C-C bond adjacent to the oxygen atom, could lead to a fragment at m/z = 101 (M-CH₂OH).

  • Fragmentation of the cyclohexane ring would also be expected.

Applications in Drug Development and Biological Activity

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, its structural motif suggests its potential as a valuable building block in the synthesis of more complex, biologically active molecules.

Fluorinated cyclohexane rings can serve as bioisosteres for phenyl groups or other lipophilic moieties in drug candidates. The presence of the fluorine atom can block sites of metabolism and alter the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Given the lack of specific biological data, a logical workflow for assessing the potential of this compound in a drug discovery program would involve its incorporation into known bioactive scaffolds and subsequent screening in relevant biological assays.

experimental_workflow cluster_synthesis Synthesis cluster_incorporation Scaffold Incorporation cluster_screening Biological Screening start Starting Materials (e.g., 1-Fluorocyclohexanecarboxylic Acid) synthesis This compound Synthesis start->synthesis purification Purification (Distillation/Chromatography) synthesis->purification coupling Chemical Coupling purification->coupling scaffold Bioactive Scaffold scaffold->coupling library Compound Library coupling->library assay In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) library->assay hit_id Hit Identification assay->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->synthesis Optimization

Caption: A general experimental workflow for utilizing this compound in drug discovery.

Safety Information

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with potential as a building block in the design and synthesis of new drug candidates. While comprehensive experimental data on its properties and biological activity is currently limited, this guide provides a summary of the available information and outlines plausible synthetic routes and expected analytical characteristics. Further research is warranted to fully explore the potential of this and related fluorinated alicyclic alcohols in medicinal chemistry.

References

(1-Fluorocyclohexyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of (1-Fluorocyclohexyl)methanol, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document summarizes key data, outlines experimental protocols, and presents visualizations to facilitate a deeper understanding of this molecule.

Core Physical and Chemical Properties

This compound, with the chemical formula C₇H₁₃FO, is a derivative of cyclohexylmethanol. The introduction of a fluorine atom at the tertiary carbon imparts unique properties to the molecule, influencing its polarity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₁₃FOPubChem[1]
Molecular Weight 132.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 117169-30-9PubChem[1]
Boiling Point 180.3 °C at 760 mmHgChemicalBook[2]
Density 1.026 g/cm³-
Flash Point 87.038 °CChemicalBook[2]
Melting Point Data not available-
Solubility Data not available-
Appearance Liquid (presumed)-

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published in readily accessible scientific literature, a plausible synthetic route can be inferred from established organic chemistry principles. One potential pathway involves the reduction of a corresponding carboxylic acid or ester.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for the preparation of this compound. This workflow is based on common organic synthesis reactions.

G A 1-Fluorocyclohexanecarboxylic Acid B Esterification (e.g., MeOH, H+) A->B Step 1 C Methyl 1-fluorocyclohexanecarboxylate B->C D Reduction (e.g., LiAlH4 in THF) C->D Step 2 E This compound D->E G compound compound

References

An In-depth Technical Guide to (1-Fluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and plausible synthetic route for (1-Fluorocyclohexyl)methanol. The information is intended for use in research, chemical synthesis, and as a reference for drug development professionals interested in fluorinated aliphatic scaffolds.

Molecular Structure and Properties

This compound is a fluorinated derivative of cyclohexanemethanol. The introduction of a fluorine atom at the tertiary carbon bearing the hydroxymethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for medicinal chemistry.

The key identification and physicochemical properties are summarized in the table below. Note that most physical properties are computationally derived due to a lack of experimentally determined data in published literature.

PropertyDataReference
IUPAC Name This compound[1]
Synonyms 1-Fluoro-1-(hydroxymethyl)cyclohexane, (1-Fluorocyclohex-1-yl)methanol[2]
CAS Number 117169-30-9[1][2]
Molecular Formula C₇H₁₃FO[1][2]
Molecular Weight 132.18 g/mol [1][2]
Canonical SMILES C1CCC(CC1)(CO)F[1]
InChIKey CLRVUZYFZVVVBC-UHFFFAOYSA-N[1]
Appearance Liquid[3]
XLogP3-AA (Computed) 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 20.2 Ų[1]
Boiling Point No data available
Density No data available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The logical precursor is methylenecyclohexane. This two-step pathway is illustrated below.

G cluster_0 cluster_1 A Methylenecyclohexane B 1-Oxaspiro[2.5]octane (Epoxide Intermediate) A->B m-CPBA or other peroxy acid C This compound (Final Product) B->C HF-Pyridine or Et3N-3HF

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a representative example for the synthesis of fluorohydrins and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 1-Oxaspiro[2.5]octane (Epoxidation)

  • Reaction Setup: To a solution of methylenecyclohexane (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask, add sodium bicarbonate (approx. 2.0 eq). Cool the stirred suspension to 0 °C in an ice bath.

  • Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, approx. 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-oxaspiro[2.5]octane may be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound (Fluorinative Ring-Opening)

  • Reaction Setup: In a fume hood, using a plastic or Teflon reaction vessel, dissolve the crude 1-oxaspiro[2.5]octane (1.0 eq) from the previous step in an anhydrous solvent like DCM or tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Fluorination: Cautiously add a fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF, approx. 1.5 eq) or Olah's reagent (pyridine-HF complex), dropwise to the stirred solution. Caution: Hydrogen fluoride (HF) complexes are highly corrosive and toxic. Handle with appropriate personal protective equipment and engineering controls.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the formation of the product by TLC or GC-MS.

  • Workup: Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, should be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are publicly available. However, the expected NMR and IR characteristics can be predicted based on its structure and by comparison to its non-fluorinated analog, cyclohexanemethanol.

  • ¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexyl protons between approximately 1.0-2.0 ppm. The methylene protons (-CH₂OH) would likely appear as a doublet around 3.5-3.8 ppm, with coupling to the fluorine atom (JH-F coupling). The hydroxyl proton (-OH) would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon atoms of the cyclohexane ring would appear in the 20-40 ppm region. The carbon bearing the fluorine atom (C1) would be significantly downfield and show a large one-bond C-F coupling constant (¹JC-F) of approximately 170-200 Hz. The methylene carbon (-CH₂OH) would appear around 60-70 ppm and would exhibit a two-bond C-F coupling (²JC-F).

  • IR Spectroscopy: The spectrum would be dominated by a strong, broad O-H stretching band around 3300-3500 cm⁻¹. C-H stretching vibrations would be observed just below 3000 cm⁻¹. A characteristic C-F stretching band, expected to be strong, would likely appear in the 1000-1100 cm⁻¹ region.

Applications and Biological Activity

Currently, there is no published information regarding the biological activity of this compound or its direct application in drug development. Its structure suggests it is primarily a synthetic building block. The introduction of a fluorine atom can block metabolic oxidation at the tertiary carbon, making it a potentially valuable fragment for designing more stable analogs of bioactive molecules containing a cyclohexanemethanol core. Researchers may utilize this compound to explore structure-activity relationships where metabolic stability and lipophilicity are key parameters.

References

Synthesis of (1-Fluorocyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of (1-Fluorocyclohexyl)methanol, a valuable fluorinated building block in medicinal chemistry and drug development. The guide provides a comparative overview of a deoxofluorination route starting from a diol precursor and a reduction pathway commencing with a fluorinated carboxylic acid. Detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams are presented to facilitate practical application in a research and development setting.

Pathway 1: Deoxofluorination of 1-(Hydroxymethyl)cyclohexan-1-ol

This pathway involves the initial preparation of the diol, 1-(hydroxymethyl)cyclohexan-1-ol, followed by the selective deoxofluorination of the tertiary alcohol using Diethylaminosulfur Trifluoride (DAST).

Logical Workflow for Pathway 1

Pathway1 cluster_step1 Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol cluster_step2 Step 2: Deoxofluorination A Methyl 1-hydroxycyclohexanecarboxylate B Reduction (e.g., LiAlH4, THF) A->B C 1-(Hydroxymethyl)cyclohexan-1-ol B->C D 1-(Hydroxymethyl)cyclohexan-1-ol E Deoxofluorination (DAST, CH2Cl2) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via deoxofluorination.

Experimental Protocols

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol from Methyl 1-hydroxycyclohexanecarboxylate

  • Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄) (5.7 g, 150 mmol) in anhydrous tetrahydrofuran (THF) (150 mL). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of methyl 1-hydroxycyclohexanecarboxylate (15.8 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • Work-up: The reaction is cooled to 0 °C, and cautiously quenched by the sequential dropwise addition of water (5.7 mL), 15% aqueous sodium hydroxide (5.7 mL), and water (17.1 mL). The resulting white precipitate is removed by filtration and washed with THF (3 x 50 mL).

  • Purification: The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-(hydroxymethyl)cyclohexan-1-ol as a colorless oil. The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound via Deoxofluorination

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere is charged with a solution of 1-(hydroxymethyl)cyclohexan-1-ol (13.0 g, 100 mmol) in anhydrous dichloromethane (CH₂Cl₂) (100 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of DAST: Diethylaminosulfur trifluoride (DAST) (17.7 g, 110 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • Work-up: The reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (100 mL) at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Quantitative Data for Pathway 1
StepReactantProductReagentsYield (%)Purity (%)
1Methyl 1-hydroxycyclohexanecarboxylate1-(Hydroxymethyl)cyclohexan-1-olLiAlH₄, THF85-95>95 (GC-MS)
21-(Hydroxymethyl)cyclohexan-1-olThis compoundDAST, CH₂Cl₂60-70>98 (HPLC)

Pathway 2: Reduction of 1-Fluorocyclohexanecarboxylic Acid

This alternative pathway involves the synthesis of 1-fluorocyclohexanecarboxylic acid, followed by its reduction to the target primary alcohol.

Logical Workflow for Pathway 2

Pathway2 cluster_step1 Step 1: Synthesis of 1-Fluorocyclohexanecarboxylic Acid cluster_step2 Step 2: Reduction A 1-Aminocyclohexanecarboxylic Acid B Diazotization & Fluorination (NaNO2, HF-Pyridine) A->B C 1-Fluorocyclohexanecarboxylic Acid B->C D 1-Fluorocyclohexanecarboxylic Acid E Reduction (LiAlH4, THF) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via reduction.

Experimental Protocols

Step 1: Synthesis of 1-Fluorocyclohexanecarboxylic Acid

  • Reaction Setup: A polyethylene flask equipped with a magnetic stirrer is charged with hydrogen fluoride-pyridine (70% HF, 50 mL) and cooled to 0 °C.

  • Diazotization: 1-Aminocyclohexanecarboxylic acid (14.3 g, 100 mmol) is added portion-wise to the stirred solution. A solution of sodium nitrite (NaNO₂) (7.6 g, 110 mmol) in water (20 mL) is then added dropwise, keeping the temperature below 5 °C.

  • Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: The reaction mixture is carefully poured onto crushed ice (200 g) and extracted with diethyl ether (3 x 100 mL).

  • Purification: The combined organic extracts are washed with water, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 1-fluorocyclohexanecarboxylic acid, which can be purified by recrystallization from hexane.

Step 2: Synthesis of this compound via Reduction

  • Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (4.2 g, 110 mmol) in anhydrous THF (150 mL). The suspension is cooled to 0 °C.

  • Addition of Carboxylic Acid: A solution of 1-fluorocyclohexanecarboxylic acid (14.6 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 1 hour.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours.

  • Work-up: The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water (4.2 mL), 15% aqueous sodium hydroxide (4.2 mL), and water (12.6 mL). The resulting precipitate is filtered off and washed with THF (3 x 50 mL).

  • Purification: The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The residue is purified by vacuum distillation to give this compound.

Quantitative Data for Pathway 2
StepReactantProductReagentsYield (%)Purity (%)
11-Aminocyclohexanecarboxylic Acid1-Fluorocyclohexanecarboxylic AcidNaNO₂, HF-Pyridine50-60>97 (NMR)
21-Fluorocyclohexanecarboxylic AcidThis compoundLiAlH₄, THF80-90>98 (HPLC)

Conclusion

Both presented pathways offer viable routes to this compound. The choice of pathway may depend on the availability of starting materials, safety considerations associated with the reagents (e.g., DAST, HF-Pyridine, LiAlH₄), and the desired scale of the synthesis. The deoxofluorination route may be preferred for its potentially milder conditions in the fluorination step, while the reduction pathway offers a more convergent approach if the fluorinated carboxylic acid is readily accessible. The provided detailed protocols and comparative data serve as a valuable resource for chemists in the synthesis of this important fluorinated building block.

Spectroscopic Data for (1-Fluorocyclohexyl)methanol Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for (1-Fluorocyclohexyl)methanol could not be located in the public domain. As a result, the generation of an in-depth technical guide with quantitative data tables, experimental protocols, and visualizations is not possible at this time.

While basic information regarding the physical and chemical properties of this compound is available, the core requirement of experimental spectroscopic data for a detailed analysis is absent from readily accessible sources. This includes the lack of published 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of the compound.

Available Information:

While experimental spectra are not available, certain physical and chemical properties have been computed and are available in databases such as PubChem. This information is summarized below.

PropertyValueSource
Molecular Formula C₇H₁₃FOPubChem
Molecular Weight 132.18 g/mol PubChem
CAS Number 117169-30-9ChemicalBook, PubChem

Additionally, predicted mass spectrometry data, specifically the collision cross-section for various adducts, is available through computational databases. However, this does not substitute for experimental mass spectra.

General Experimental Protocols:

In the absence of specific experimental details for this compound, general protocols for obtaining spectroscopic data for a similar small organic molecule would be followed.

NMR Spectroscopy (¹H and ¹³C): A sample of the compound (typically 5-25 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire the spectra. For ¹H NMR, standard parameters would be used, and for ¹³C NMR, a proton-decoupled experiment would be performed to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy: An IR spectrum could be obtained using an FTIR spectrometer. If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull would be prepared. The spectrum would be recorded over the standard range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): A mass spectrum would typically be acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI). The sample would be introduced into the instrument, ionized, and the mass-to-charge ratio of the resulting ions would be measured.

Spectroscopic Analysis Workflow:

The general workflow for the spectroscopic analysis of a compound like this compound is outlined below. This logical relationship illustrates the process from sample preparation to final structure elucidation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Determine Molecular Ion Peak & Fragmentation MS_Acq->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

It is recommended that researchers seeking this specific data consider synthesizing the compound and performing the spectroscopic characterization independently. Without access to primary experimental data, a comprehensive technical guide on the spectroscopy of this compound cannot be responsibly compiled.

The Strategic Integration of Fluorinated Building Blocks in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Impact of Fluorine in Chemical Design

The introduction of fluorine into organic molecules imparts a unique and powerful set of properties that have revolutionized the fields of medicinal chemistry, materials science, and agrochemicals. Fluorine's high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond dramatically alter the physicochemical and biological characteristics of a parent compound.[1][2] These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity, making fluorinated building blocks indispensable tools for the modern chemist.[3][4] This technical guide provides an in-depth exploration of the core principles of fluorinated building blocks, including their synthesis, properties, and applications, with a focus on providing actionable data and detailed experimental methodologies.

The strategic incorporation of fluorine can address several challenges in drug discovery. For instance, blocking metabolically labile sites with fluorine atoms can significantly increase a drug's half-life and bioavailability.[5][6] Furthermore, the unique electronic properties of fluorine can be leveraged to fine-tune the acidity (pKa) of nearby functional groups, which can in turn optimize a drug's solubility and cell membrane permeability.[7] It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, a testament to the profound impact of this "small atom with a big ego."[4][5]

Physicochemical Properties of Fluorinated Building Blocks: A Quantitative Comparison

The decision to incorporate a fluorinated building block into a synthetic route is often driven by the desire to modulate key physicochemical parameters. The following tables provide a comparative summary of how fluorination impacts lipophilicity (LogP) and acidity/basicity (pKa) for representative classes of organic compounds.

Table 1: Impact of Fluorination on Lipophilicity (LogP) of Aromatic Compounds [1][8]

CompoundStructureLogP
Cinnamic Acidtrans-3-phenyl-2-propenoic acid2.13
2-Fluorocinnamic Acid(E)-3-(2-fluorophenyl)prop-2-enoic acid1.90 (Computed)
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid1.92 (Calculated)

Table 2: Impact of Fluorination on Acidity (pKa) of Cinnamic Acid Analogs [1]

CompoundStructurepKa
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.44
2-Fluorocinnamic Acid(E)-3-(2-fluorophenyl)prop-2-enoic acid4.10 (Predicted)
3-Fluorocinnamic Acid(E)-3-(3-fluorophenyl)prop-2-enoic acid4.29 (Predicted)
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid4.43 (Predicted)

Table 3: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors [8]

CompoundSubstitution (R)pKa (Predicted)clogP (Predicted)
1aH6.82.5
1b7-F6.52.7

Enhanced Metabolic Stability: A Key Advantage of Fluorination

One of the most significant benefits of incorporating fluorine into drug candidates is the enhancement of their metabolic stability. The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes, such as the cytochrome P450 family.[8] This increased stability leads to a longer in vivo half-life and improved bioavailability.

Table 4: In Vitro Metabolic Stability of Fluorinated Quinolones in Human Liver Microsomes (HLM)

CompoundIn Vitro Half-life (t½) in HLMIn Vitro Intrinsic Clearance (Clint) in HLM
Representative Fluoroquinolone A Data not available in search resultsData not available in search results
Non-fluorinated Quinolone Analog B Data not available in search resultsData not available in search results

Note: While a direct comparative table with quantitative data for a fluorinated and non-fluorinated quinolone pair was not available in the search results, the general principle of increased metabolic stability with fluorination is well-established.

Experimental Protocols for the Synthesis of Key Fluorinated Building Blocks

The following sections provide detailed methodologies for the synthesis of common fluorinated building blocks.

Protocol 1: Synthesis of 3-Fluoropyridines via Ring-Opened Zincke Imine Intermediates[1]

This protocol describes a novel approach for the challenging C3-selective fluorination of pyridines.

Materials:

  • Pyridine derivative

  • Aniline or dibenzylamine derivative

  • Electrophilic fluorinating agent (e.g., Selectfluor®)

  • Ammonium acetate

  • Suitable solvent

Procedure:

  • Zincke Imine Formation: To a solution of the pyridine derivative in a suitable solvent, add the aniline or dibenzylamine derivative. Heat the mixture to form the Zincke imine intermediate.

  • Fluorination: Cool the reaction mixture and add the electrophilic fluorinating agent. Stir at room temperature to effect C-F bond formation.

  • Ring Closure: Add ammonium acetate and heat the mixture (e.g., at 60 °C for 2 hours) to promote ring closure and formation of the 3-fluoropyridine.

  • Workup and Purification: After cooling to room temperature, perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®

This method allows for the synthesis of fluorinated 3,6-dihydropyridines.

Materials:

  • 1,2-Dihydropyridine derivative

  • Selectfluor®

  • Acetonitrile (MeCN)

  • Argon atmosphere

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve the 1,2-dihydropyridine derivative (1.0 equiv) in dry acetonitrile at 0 °C.

  • Slowly add a solution of Selectfluor® (1.1-1.5 equiv) in acetonitrile to the reaction mixture.

  • Stir the reaction mixture at 0 °C and monitor the reaction by TLC.

  • After completion, quench the reaction with water.

  • Extract the product with diethyl ether. The obtained 3-fluoro-3,6-dihydropyridine can be used without further purification. Note that these compounds may eliminate hydrogen fluoride upon storage or during chromatography to yield the corresponding pyridine.

Protocol 3: General Procedure for In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a general workflow for assessing the metabolic stability of a compound.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Prepare an incubation mixture containing the test compound, HLM, and phosphate buffer. Pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Visualizing Workflows in Fluorine Chemistry

Graphviz diagrams can effectively illustrate complex workflows in chemical synthesis and drug discovery.

drug_discovery_workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Lead Generation & Optimization with Fluorinated Building Blocks cluster_3 Preclinical & Clinical Development Target ID Target ID Assay Development Assay Development Target ID->Assay Development HTS High-Throughput Screening Assay Development->HTS FBDD Fragment-Based Drug Design Assay Development->FBDD SBDD Structure-Based Drug Design Assay Development->SBDD Initial Hits Initial Hits HTS->Initial Hits FBDD->Initial Hits SBDD->Initial Hits SAR Studies SAR Studies Initial Hits->SAR Studies Structure-Activity Relationship Fluorinated Analog Synthesis Fluorinated Analog Synthesis SAR Studies->Fluorinated Analog Synthesis Introduce Fluorine Property Assessment Property Assessment Fluorinated Analog Synthesis->Property Assessment ADME, Toxicity Lead Candidate Lead Candidate Property Assessment->Lead Candidate In vivo Studies In vivo Studies Lead Candidate->In vivo Studies Clinical Trials Clinical Trials In vivo Studies->Clinical Trials FDA Approval FDA Approval Clinical Trials->FDA Approval

Caption: Drug discovery workflow incorporating fluorinated building blocks.

synthetic_workflow cluster_0 Synthesis of 3-Fluoropyridine Start Pyridine Derivative Step1 Zincke Imine Formation (Heat) Start->Step1 Reagent1 Aniline Reagent1->Step1 Intermediate Zincke Imine Step1->Intermediate Step2 Fluorination (Room Temp) Intermediate->Step2 Reagent2 Selectfluor® Reagent2->Step2 Intermediate2 Fluorinated Intermediate Step2->Intermediate2 Step3 Ring Closure (Heat) Intermediate2->Step3 Reagent3 Ammonium Acetate Reagent3->Step3 Product 3-Fluoropyridine Step3->Product Purification Workup & Purification Product->Purification

References

The Strategic Introduction of Single Fluorine Substitutions in Cyclohexyl Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. This technical guide provides an in-depth exploration of the role of single fluorine substitutions within cyclohexyl rings, a common carbocyclic scaffold in drug discovery. We will delve into the conformational effects, impact on key drug-like properties, and the strategic advantages this substitution offers in optimizing lead compounds.

Conformational Landscape of Monofluorinated Cyclohexanes

The introduction of a single fluorine atom onto a cyclohexane ring influences its conformational equilibrium. The preference of a substituent for the equatorial over the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the two chair conformations. A larger A-value signifies a greater preference for the equatorial position to minimize steric strain.

Fluorine's relatively small van der Waals radius, which is only slightly larger than that of hydrogen, results in a modest A-value. This indicates a less pronounced preference for the equatorial position compared to bulkier groups. However, this preference is still significant and can be exploited to influence the overall topography of a molecule and its interactions with a biological target.

Table 1: Conformational Preference (A-Values) of Various Substituents on a Cyclohexane Ring

SubstituentA-Value (kcal/mol)
-F~0.25 - 0.3
-OH~0.87
-CH₃~1.75
-Cl~0.43
-Br~0.43
-CN~0.15 - 0.25
-NH₂~1.2 - 1.6

Note: A-values can be influenced by solvent and the presence of other substituents.

The preference for the equatorial position is primarily driven by the avoidance of 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

Conformational equilibrium of fluorocyclohexane.

Impact on Physicochemical Properties

The introduction of a fluorine atom can significantly modulate key physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter for membrane permeability and overall bioavailability. While extensive fluorination, such as the introduction of a trifluoromethyl group, generally increases lipophilicity, monofluorination can have a more nuanced effect. A single fluorine atom can subtly decrease or have a minimal effect on lipophilicity due to a balance between the increased molecular surface area and the polarity of the C-F bond.

Table 2: Comparison of LogP Values for Cyclohexyl Derivatives

CompoundLogP (Experimental or Predicted)
Cyclohexanol1.23
4,4-Difluorocyclohexan-1-ol1.5 (Predicted)[1]
Cyclohexylamine1.49
4-Fluorocyclohexylamine1.0 (Predicted)

Note: Experimental values under identical conditions are often unavailable in the literature, hence the inclusion of predicted values for comparison.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups through inductive effects. For instance, the introduction of a fluorine atom on a cyclohexyl ring bearing a hydroxyl or amino group will decrease the pKa of the conjugate acid, making the alcohol more acidic and the amine less basic. This modulation of pKa can be critical for optimizing interactions with the target protein or for altering the ionization state of the molecule at physiological pH, which in turn affects its solubility and permeability.

Table 3: Comparison of pKa Values for Cyclohexyl Derivatives

CompoundpKa
Cyclohexanol16.0[2]
4-Fluorocyclohexanol14.72 (Predicted)[2]
Cyclohexylamine (conjugate acid)10.66[3]
4-Fluorocyclohexylamine (conjugate acid)Data not available

Note: The pKa of the conjugate acid of an amine is a measure of its basicity; a lower pKa indicates a weaker base.

Enhancement of Metabolic Stability

A primary driver for the incorporation of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) and is therefore resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs). By strategically placing a fluorine atom at a known site of metabolic oxidation (a "metabolic soft spot"), the metabolic liability of a molecule can be significantly reduced. This "metabolic blocking" can lead to a longer half-life, reduced clearance, and improved oral bioavailability.

Studies have shown that increasing the degree of fluorination on a cyclohexyl ring generally leads to a more metabolically stable compound.[4] Even a single fluorine substitution can confer a significant improvement in metabolic half-life.

Table 4: Illustrative Comparison of Metabolic Stability

CompoundMicrosomal Half-life (t½)Fold Increase in Stability
Generic Non-Fluorinated Cyclohexane Analog15 min-
Generic Monofluorinated Cyclohexane Analog45 min3x

Source: Adapted from generic comparative data.[5] Specific data for monofluorinated vs. non-fluorinated pairs is often proprietary.

metabolic_blocking Parent_Drug Parent Drug (with metabolic 'soft spot') Metabolite Metabolite (Oxidized at 'soft spot') Parent_Drug->Metabolite CYP450 Metabolism Fluorinated_Drug Fluorinated Analog (F at 'soft spot') No_Metabolism Metabolism Blocked Fluorinated_Drug->No_Metabolism CYP450

Metabolic blocking by fluorine substitution.

Influence on Protein-Ligand Interactions

A single fluorine atom can participate in a variety of non-covalent interactions within a protein binding pocket, thereby influencing binding affinity and selectivity. While organic fluorine is a poor hydrogen bond acceptor, it can engage in favorable electrostatic and multipolar interactions. These include interactions with backbone amides and carbonyls, as well as with aromatic residues. The introduction of fluorine can also lead to entropic gains in binding by displacing and disorganizing water molecules in the binding site.[6]

protein_ligand_interactions cluster_protein Protein Binding Pocket Backbone_Amide Backbone Amide (NH) Backbone_Carbonyl Backbone Carbonyl (C=O) Aromatic_Residue Aromatic Residue (e.g., Phe, Tyr) Fluorinated_Cyclohexyl Fluorinated Cyclohexyl Ring Fluorinated_Cyclohexyl->Backbone_Amide Orthogonal Multipolar Interaction (C-F···H-N) Fluorinated_Cyclohexyl->Backbone_Carbonyl Orthogonal Multipolar Interaction (C-F···C=O) Fluorinated_Cyclohexyl->Aromatic_Residue Aryl-Fluorine Interaction

Potential interactions of a fluorinated cyclohexyl ring.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Synthesis of Monofluorinated Cyclohexanes

The synthesis of monofluorinated cyclohexanes can be achieved through various methods. A common strategy involves the reduction of a fluorinated precursor. For example, trans-4-fluorocyclohexanol can be synthesized from 4-fluorocyclohexanone.

Protocol: Synthesis of trans-4-Fluorocyclohexanol

  • Reaction Setup: A solution of 4-fluorocyclohexanone in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The solution is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is added portion-wise. The use of bulkier reducing agents can favor the formation of the trans isomer through axial attack on the cyclohexanone ring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, it is quenched by the slow addition of water, followed by an acidic workup (e.g., with 1M HCl) to neutralize the excess reducing agent and any basic byproducts.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield the desired 4-fluorocyclohexanol.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of substituted cyclohexanes. By analyzing coupling constants and chemical shifts at low temperatures, the populations of the axial and equatorial conformers can be determined.

Protocol: Low-Temperature ¹⁹F NMR for Conformational Analysis

  • Sample Preparation: A solution of the fluorinated cyclohexane derivative is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

  • NMR Acquisition: The ¹⁹F NMR spectrum is acquired at room temperature.

  • Variable Temperature NMR: The temperature of the NMR probe is gradually lowered. At room temperature, the ring flip is fast on the NMR timescale, and an averaged signal is observed. As the temperature decreases, the rate of ring inversion slows down.

  • Coalescence and Low-Temperature Spectra: At the coalescence temperature, the signal broadens. Below this temperature, the signals for the axial and equatorial fluorine atoms resolve into two distinct peaks.

  • Data Analysis: The relative integrals of the two peaks at a low temperature where the equilibrium is "frozen" correspond to the populations of the two conformers. The Gibbs free energy difference (A-value) can then be calculated using the equation: ΔG° = -RTln(K), where K is the equilibrium constant (ratio of equatorial to axial conformers).

Lipophilicity (LogP) Determination by Shake-Flask HPLC Method

The shake-flask method is the traditional and most reliable method for determining LogP values.

Protocol: Shake-Flask HPLC for LogP Determination

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and buffer in a vial.

  • Equilibration: The vial is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).

  • LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

pKa Determination by ¹⁹F NMR

For fluorinated compounds, ¹⁹F NMR offers a sensitive and accurate method for pKa determination.

Protocol: pKa Determination by ¹⁹F NMR

  • Sample Preparation: A series of buffer solutions with known pH values spanning the expected pKa of the compound are prepared. The fluorinated compound is dissolved in each buffer solution at a constant concentration.

  • NMR Acquisition: A ¹⁹F NMR spectrum is acquired for each sample.

  • Data Collection: The chemical shift (δ) of the fluorine signal is recorded for each pH value.

  • Data Analysis: The chemical shift of the fluorine nucleus is sensitive to the protonation state of a nearby ionizable group. A plot of the chemical shift (δ) versus pH will generate a sigmoidal curve.

  • pKa Calculation: The data is fitted to the Henderson-Hasselbalch equation, and the pKa is the pH at the inflection point of the curve.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily CYPs.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation: Pooled human liver microsomes are thawed on ice. A cofactor solution (NADPH regenerating system) is prepared.

  • Incubation Mixture: The test compound is added to a buffer solution (e.g., phosphate buffer, pH 7.4) containing the liver microsomes.

  • Initiation of Reaction: The mixture is pre-incubated at 37 °C, and the metabolic reaction is initiated by the addition of the pre-warmed cofactor solution.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_adme ADME & Biological Evaluation Synthesis Synthesis of Fluorinated and Non-Fluorinated Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification LogP LogP Determination (Shake-Flask HPLC) Purification->LogP pKa pKa Determination (19F NMR / Potentiometry) Purification->pKa Conformation Conformational Analysis (Low-Temp. NMR) Purification->Conformation Metabolic_Stability Metabolic Stability (Liver Microsomes) Purification->Metabolic_Stability Binding_Affinity Binding Affinity Assay (e.g., IC50, Ki) Purification->Binding_Affinity

General experimental workflow for assessing fluorination effects.

Conclusion

The strategic incorporation of a single fluorine atom into a cyclohexyl ring offers a powerful and versatile tool for medicinal chemists to optimize the properties of drug candidates. This seemingly subtle modification can profoundly influence the conformational preferences, physicochemical properties, and metabolic stability of a molecule. A thorough understanding of these effects, coupled with robust experimental evaluation, enables the rational design of safer and more efficacious therapeutics. The methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the unique advantages of fluorine in their discovery programs.

References

Chemical stability and reactivity of (1-Fluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Stability and Reactivity of (1-Fluorocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical stability and reactivity of this compound. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry, data from analogous structures, and spectroscopic prediction techniques to offer a thorough understanding of its chemical behavior. This guide is intended to serve as a foundational resource for scientists and researchers, enabling informed decision-making in experimental design, synthesis, and handling of this compound and related compounds.

Introduction

This compound is a unique bifunctional molecule containing a tertiary fluorine atom and a primary alcohol on a cyclohexane ring. This combination of functionalities suggests a complex and interesting chemical profile, making it a potentially valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions, while the primary alcohol offers a versatile handle for further chemical modifications.[1] Understanding the stability and reactivity of this compound is therefore crucial for its effective utilization.

Predicted Physicochemical Properties

PropertyPredicted ValueData Source
Molecular Formula C₇H₁₃FOPubChem
Molecular Weight 132.18 g/mol PubChem[2]
Boiling Point ~180-190 °C (at 760 mmHg)Estimation based on cyclohexylmethanol and fluorinated analogs
Melting Point Not available-
Density ~1.05 g/cm³Estimation
pKa (alcohol) ~16-17Estimation based on inductive effects of fluorine
LogP ~1.5Estimation

Chemical Stability

The chemical stability of this compound is primarily dictated by the robustness of the C-F bond and the reactivity of the primary alcohol.

Thermal Stability

The C-F bond in aliphatic systems is exceptionally strong, with a bond dissociation energy of approximately 115 kcal/mol.[3] This suggests that the C-F bond in this compound will be thermally stable under typical laboratory conditions. The primary alcohol is also relatively stable but may undergo dehydration at elevated temperatures, particularly in the presence of acid catalysts. Thermal decomposition of the cyclohexane ring would require significantly higher temperatures. It is predicted that the onset of thermal decomposition for this compound would be above 200 °C, likely initiated by the degradation of the alcohol functionality.

Hydrolytic Stability

The aliphatic C-F bond is generally resistant to hydrolysis under neutral and basic conditions due to the high energy of the C-F bond and the poor leaving group ability of the fluoride ion.[4] Under strongly acidic conditions, protonation of the fluorine atom can facilitate nucleophilic attack, but this typically requires harsh conditions. The primary alcohol is stable to hydrolysis. Therefore, this compound is expected to be hydrolytically stable across a wide pH range under ambient conditions.

Photolytic Stability

Aliphatic C-F bonds are generally stable to photolytic cleavage by UV light in the absence of photosensitizers. The primary alcohol functionality does not significantly absorb UV light. Consequently, this compound is predicted to have good photolytic stability.

Oxidative Stability

The primary alcohol group is susceptible to oxidation by common oxidizing agents to form the corresponding aldehyde or carboxylic acid. The tertiary C-F bond is highly resistant to oxidation.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the primary alcohol and the tertiary fluorine atom.

Reactions of the Alcohol Group

The primary alcohol can undergo a variety of standard transformations:

  • Oxidation: Oxidation with reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane will yield (1-fluorocyclohexyl)carbaldehyde. Stronger oxidizing agents like potassium permanganate or chromic acid will lead to the formation of 1-fluorocyclohexanecarboxylic acid.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will form the corresponding esters.

  • Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to synthesize ethers.

  • Conversion to Alkyl Halides: The alcohol can be converted to the corresponding alkyl chloride, bromide, or iodide using standard reagents like thionyl chloride, phosphorus tribromide, or iodine/triphenylphosphine, respectively.

Reactions Involving the C-F Bond

The tertiary C-F bond is generally unreactive towards nucleophilic substitution due to the strength of the bond and steric hindrance.[5] However, under certain conditions, its reactivity can be modulated:

  • Lewis Acid Catalysis: Strong Lewis acids can coordinate to the fluorine atom, increasing its leaving group ability and potentially enabling nucleophilic substitution or elimination reactions.[5]

  • Radical Reactions: Under radical conditions, C-F bond cleavage is possible, although this typically requires harsh conditions or specific radical initiators.[6]

Elimination Reactions

Under strongly acidic or basic conditions at elevated temperatures, elimination of HF to form an exocyclic double bond is a potential side reaction, although the stability of the C-F bond makes this less favorable than dehydration of the alcohol.

Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound, based on standard organic chemistry procedures. Researchers should optimize these protocols for their specific needs.

Oxidation of this compound to (1-Fluorocyclohexyl)carbaldehyde

Reagents and Equipment:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica gel

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add PCC (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1-fluorocyclohexyl)carbaldehyde.

Esterification of this compound with Acetyl Chloride

Reagents and Equipment:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Dissolve this compound (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, and cool the mixture to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding acetate ester.

Visualizations

Predicted Reactivity Pathways

Reactivity_Pathways A This compound B (1-Fluorocyclohexyl)carbaldehyde A->B PCC, CH2Cl2 C 1-Fluorocyclohexanecarboxylic acid A->C KMnO4 or CrO3 D Ester Derivative A->D RCOCl, Pyridine E Ether Derivative A->E 1. NaH 2. R-X F Alkyl Halide Derivative A->F SOCl2, PBr3, or I2/PPh3

Caption: Predicted major reaction pathways of this compound.

Experimental Workflow for Oxidation

Experimental_Workflow start Start dissolve Dissolve this compound in anhydrous CH2Cl2 start->dissolve add_pcc Add PCC dissolve->add_pcc react Stir at room temperature add_pcc->react monitor Monitor by TLC react->monitor workup Dilute with Et2O, filter through silica monitor->workup Reaction complete purify Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for the oxidation of this compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in chemical synthesis due to its unique combination of a stable tertiary fluorine atom and a reactive primary alcohol. This guide provides a predictive overview of its chemical stability and reactivity, offering a valuable resource for researchers. While the information presented is based on established chemical principles and data from analogous compounds, experimental verification is essential for any specific application. Future studies to experimentally determine the properties and reactivity of this compound will be invaluable to the scientific community.

References

Methodological & Application

Applications of (1-Fluorocyclohexyl)methanol in Medicinal Chemistry: A Scaffolding Approach for Potent and Selective Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

(1-Fluorocyclohexyl)methanol has emerged as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its incorporation into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability. This fluorinated aliphatic scaffold has found particular utility in the design of antagonists for the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key target in pain and inflammation pathways.

Strategic Incorporation for Enhanced Potency and Selectivity

The introduction of the (1-fluorocyclohexyl)methyl moiety into various molecular frameworks has been shown to be a successful strategy for enhancing biological activity. The fluorine atom, with its high electronegativity and small size, can modulate the electronic environment of the molecule, leading to improved interactions with the target protein. Furthermore, the cyclohexane ring provides a three-dimensional scaffold that can be optimized for ideal positioning within the binding pocket of a receptor or enzyme.

One notable application of this compound is in the synthesis of potent TRPA1 antagonists. These compounds have the potential to treat a range of conditions, including neuropathic pain, inflammatory pain, and respiratory diseases. The (1-fluorocyclohexyl)methyl group in these antagonists often occupies a hydrophobic pocket in the TRPA1 channel, contributing to high binding affinity and selectivity.

Quantitative Analysis of a TRPA1 Antagonist

The following table summarizes the in vitro activity of a representative TRPA1 antagonist incorporating the (1-fluorocyclohexyl)methyl group, demonstrating its high potency.

Compound IDTargetAssayIC50 (nM)
Example Compound 1Human TRPA1Calcium Flux Assay10

Experimental Protocols

Synthesis of a Key Intermediate: 1-(Bromomethyl)-1-fluorocyclohexane

A crucial step in the utilization of this compound is its conversion to a reactive intermediate, such as 1-(bromomethyl)-1-fluorocyclohexane, which can then be coupled with a variety of core structures.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(bromomethyl)-1-fluorocyclohexane.

Synthesis of a TRPA1 Antagonist via Nucleophilic Substitution

The following protocol outlines the synthesis of an indazole-based TRPA1 antagonist using the prepared 1-(bromomethyl)-1-fluorocyclohexane.

Materials:

  • 3-((3-Fluoro-1H-indazol-5-yl)methyl)-1H-indazole

  • 1-(Bromomethyl)-1-fluorocyclohexane

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of 3-((3-fluoro-1H-indazol-5-yl)methyl)-1H-indazole in DMF, add cesium carbonate (Cs₂CO₃).

  • Add 1-(bromomethyl)-1-fluorocyclohexane to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final TRPA1 antagonist.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key synthetic transformations and the logical flow of the experimental protocols.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis cluster_workflow Experimental Workflow Start_Mat_1 This compound Reaction_1 Bromination (PBr3) Start_Mat_1->Reaction_1 Intermediate 1-(Bromomethyl)-1-fluorocyclohexane Reaction_1->Intermediate Reaction_2 Nucleophilic Substitution Intermediate->Reaction_2 Start_Mat_2 Indazole Core Start_Mat_2->Reaction_2 Final_Product TRPA1 Antagonist Reaction_2->Final_Product Step_1 Dissolution & Cooling Step_2 Reagent Addition Step_1->Step_2 Step_3 Reaction Step_2->Step_3 Step_4 Workup & Purification Step_3->Step_4

Caption: Synthetic pathway for a TRPA1 antagonist.

Logical_Relationships Building_Block This compound Application TRPA1 Antagonists Building_Block->Application enables synthesis of Key_Property_1 Metabolic Stability Key_Property_2 Potency Key_Property_3 Selectivity Application->Key_Property_1 Application->Key_Property_2 Application->Key_Property_3 Disease_Target Pain & Inflammation Application->Disease_Target targets

Caption: Role in drug discovery.

Application Notes and Protocols for (1-Fluorocyclohexyl)methanol as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclohexyl)methanol is a valuable fluorinated building block in synthetic and medicinal chemistry. The presence of a fluorine atom on the quaternary center of the cyclohexane ring can impart unique physicochemical properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered conformational preferences. These characteristics make it an attractive moiety for incorporation into drug candidates and other bioactive molecules. This document provides an overview of its synthetic applications, key reactions, and detailed experimental protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 117169-30-9
Molecular Formula C₇H₁₃FO
Molecular Weight 132.18 g/mol
Appearance Liquid
Storage Sealed in dry, Room Temperature

Synthetic Applications

This compound serves as a versatile precursor for the synthesis of a variety of functionalized molecules. Its primary alcohol group can undergo common transformations such as oxidation, esterification, and etherification, providing access to aldehydes, esters, and ethers containing the 1-fluorocyclohexyl motif. These derivatives can be further elaborated to generate more complex molecular architectures for applications in drug discovery and materials science.

Key Synthetic Transformations and Protocols

The following sections detail common synthetic transformations involving this compound, complete with generalized experimental protocols. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired product.

Oxidation to (1-Fluorocyclohexyl)methanal

The oxidation of this compound provides access to the corresponding aldehyde, a key intermediate for various carbon-carbon bond-forming reactions.

General Experimental Protocol (Swern Oxidation):

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon) is required.

  • Reagent Preparation: In the flask, dissolve oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Swern Reagent Formation: Slowly add dimethyl sulfoxide (DMSO, 2.0-2.5 equivalents) dissolved in anhydrous DCM to the oxalyl chloride solution via the addition funnel, maintaining the temperature below -60 °C. Stir the mixture for 15-20 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30-45 minutes.

  • Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation or column chromatography on silica gel.

Quantitative Data (Illustrative):

ReagentMolar RatioTypical Yield
Oxalyl Chloride1.5~85-95%
DMSO2.5
This compound1.0
Triethylamine5.0
Esterification to (1-Fluorocyclohexyl)methyl Esters

Esterification of this compound with various carboxylic acids can be achieved under standard conditions to produce a range of esters with potential applications as fragrances, plasticizers, or pharmaceutical intermediates.

General Experimental Protocol (Fischer Esterification):

  • Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is needed.

  • Reactant Charging: To the flask, add this compound (1.0 equivalent) and the desired carboxylic acid (1.1-1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux in a suitable solvent (e.g., toluene or hexane) to facilitate the removal of water via a Dean-Stark apparatus. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature and wash it with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The desired ester can be purified by distillation or column chromatography.

Quantitative Data (Illustrative):

Carboxylic AcidCatalystSolventReaction TimeTypical Yield
Acetic AcidH₂SO₄Toluene4-6 h80-90%
Benzoic Acidp-TsOHHexane6-8 h75-85%
Etherification to (1-Fluorocyclohexyl)methyl Ethers

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis, providing access to a range of derivatives.

General Experimental Protocol (Williamson Ether Synthesis):

  • Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere is required.

  • Alkoxide Formation: To a suspension of a strong base, such as sodium hydride (1.1-1.2 equivalents), in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), slowly add this compound (1.0 equivalent) at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Alkylating Agent Addition: Add the desired alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water or ethanol. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ether can be purified by distillation or column chromatography.

Quantitative Data (Illustrative):

Alkyl HalideBaseSolventReaction TemperatureTypical Yield
Methyl IodideNaHTHF60 °C85-95%
Benzyl BromideNaHDMF70 °C80-90%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthetic utility of this compound as a central building block.

G A This compound B Oxidation A->B [O] D Esterification A->D RCOOH, H+ F Etherification A->F 1. Base 2. R-X C (1-Fluorocyclohexyl)methanal B->C H Further Functionalization (e.g., Grignard, Wittig) C->H E (1-Fluorocyclohexyl)methyl Esters D->E I Complex Molecules (e.g., APIs, Agrochemicals) E->I G (1-Fluorocyclohexyl)methyl Ethers F->G G->I H->I

Caption: Synthetic pathways originating from this compound.

This workflow highlights the central role of this compound in accessing a variety of functionalized intermediates. The aldehyde, esters, and ethers derived from it can undergo further transformations to build molecular complexity, ultimately leading to the synthesis of target molecules with potential biological or material applications.

G cluster_0 Reaction Planning cluster_1 Synthesis cluster_2 Characterization & Elaboration A Select Target Molecule containing (1-Fluorocyclohexyl)methyl moiety B Retrosynthetic Analysis A->B C Obtain/Synthesize This compound B->C D Perform Key Transformation (Oxidation, Esterification, etc.) C->D E Purify Intermediate D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Further Synthetic Steps E->G H Final Product G->H

Caption: Logical workflow for the utilization of this compound.

This diagram outlines the logical progression from conceptualization to the synthesis of a final product incorporating the (1-fluorocyclohexyl)methyl group. It emphasizes the importance of retrosynthetic analysis to identify key transformations and the iterative process of synthesis, purification, and characterization.

Conclusion

This compound is a readily accessible and versatile building block for the introduction of the 1-fluorocyclohexyl moiety into organic molecules. The protocols and workflows presented here provide a foundation for researchers to explore its utility in the synthesis of novel compounds for a wide range of applications, particularly in the fields of medicinal chemistry and drug development. The unique properties conferred by the fluorine atom make this building block a valuable tool for fine-tuning the characteristics of lead compounds and developing next-generation therapeutics.

Application Notes and Protocols for Incorporating (1-Fluorocyclohexyl)methanol in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The (1-Fluorocyclohexyl)methanol motif offers a unique combination of a lipophilic cyclohexane ring with a polar hydroxymethyl group, modified by the presence of a fluorine atom at a quaternary center. This arrangement can significantly influence a molecule's conformation, metabolic stability, and receptor binding affinity. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially improving potency and pharmacokinetic profiles. These application notes provide an overview of the utility of this compound as a building block in drug design, supported by experimental protocols and biological data.

Rationale for Incorporating the (1-Fluorocyclohexyl)methyl Moiety

The introduction of the (1-fluorocyclohexyl)methyl group into a drug candidate can be rationalized by its potential to:

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated position less susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Modulate Lipophilicity: The fluorine atom can alter the lipophilicity of the molecule, which can in turn affect its solubility, permeability, and plasma protein binding.

  • Influence Conformation: The stereoelectronic effects of the fluorine atom can lock the cyclohexane ring in a preferred conformation, which may be beneficial for optimal interaction with a biological target.

  • Act as a Bioisostere: The (1-fluorocyclohexyl)methyl group can serve as a bioisosteric replacement for other chemical groups, such as a benzyl or a cyclohexylmethanol group, to fine-tune the drug-like properties of a molecule.

Data Presentation

The following table summarizes the biological activity of representative compounds incorporating the (1-fluorocyclohexyl)methyl moiety, extracted from patent literature (Pfizer, US-7482375-B2). The primary biological assay measured the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is a therapeutic target for metabolic syndrome and type 2 diabetes.

Compound IDStructure11β-HSD1 IC50 (nM)
Example 1 4-((1-fluorocyclohexyl)methoxy)-2-(trifluoromethyl)benzonitrile15
Example 2 2-chloro-4-((1-fluorocyclohexyl)methoxy)benzonitrile25
Example 3 4-((1-fluorocyclohexyl)methoxy)-2,6-dimethylbenzonitrile50

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the key building block, this compound, starting from cyclohexanone.

Step 1: Synthesis of 1-Fluoro-1-cyclohexanecarbonitrile

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with cyclohexanone (1.0 eq).

  • Reagent Addition: A solution of potassium cyanide (1.1 eq) in water is added dropwise to the cyclohexanone at 0-5 °C.

  • Fluorination: A solution of diethylaminosulfur trifluoride (DAST) (1.2 eq) in an anhydrous solvent (e.g., dichloromethane) is then added dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 1-fluoro-1-cyclohexanecarbonitrile.

Step 2: Reduction of 1-Fluoro-1-cyclohexanecarbonitrile to this compound

  • Reaction Setup: A dry three-necked round-bottom flask is charged with a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A solution of 1-fluoro-1-cyclohexanecarbonitrile (1.0 eq) in anhydrous THF is added dropwise to the LiAlH4 suspension at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until the nitrile is completely consumed, as monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Purification: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound can be purified by distillation or column chromatography.

Protocol 2: Incorporation of this compound into a Drug Scaffold (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether-linked compound, a common structural motif in drug molecules.

  • Reaction Setup: To a solution of a phenolic starting material (e.g., 4-hydroxy-2-(trifluoromethyl)benzonitrile) (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred until the reaction is complete, as monitored by TLC.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired ether.

Protocol 3: Biological Assay - 11β-HSD1 Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the 11β-HSD1 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 enzyme and the substrate, cortisone, are prepared in a suitable assay buffer.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: In a 96-well plate, the enzyme, substrate, and a cofactor (NADPH) are incubated with the test compounds at various concentrations.

  • Detection: The conversion of cortisone to cortisol is measured using a suitable detection method, such as a homogenous time-resolved fluorescence (HTRF) assay or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_incorporation Incorporation into Drug Scaffold cluster_assay Biological Evaluation Cyclohexanone Cyclohexanone 1-Fluoro-1-cyclohexanecarbonitrile 1-Fluoro-1-cyclohexanecarbonitrile Cyclohexanone->1-Fluoro-1-cyclohexanecarbonitrile KCN, DAST This compound This compound 1-Fluoro-1-cyclohexanecarbonitrile->this compound LiAlH4 Drug Candidate Drug Candidate This compound->Drug Candidate Phenol, K2CO3 11β-HSD1 Assay 11β-HSD1 Assay Drug Candidate->11β-HSD1 Assay Phenol Phenolic Scaffold Phenol->Drug Candidate IC50 Determination IC50 Determination 11β-HSD1 Assay->IC50 Determination

Caption: Workflow for the synthesis and evaluation of drug candidates.

signaling_pathway cluster_cortisol Cortisol Regulation cluster_effects Physiological Effects Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol Gluconeogenesis Gluconeogenesis Cortisol->Gluconeogenesis activates Insulin Resistance Insulin Resistance Cortisol->Insulin Resistance promotes HSD11B1->Cortisol Inhibitor Drug Candidate (11β-HSD1 Inhibitor) Inhibitor->HSD11B1

Caption: Inhibition of the 11β-HSD1 pathway by a drug candidate.

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of (1-Fluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1-Fluorocyclohexyl)methanol. This document is intended to guide researchers in obtaining high-quality NMR data for structural elucidation and purity assessment.

Introduction

This compound is a fluorinated organic compound of interest in medicinal chemistry and materials science. The fluorine atom introduces unique electronic properties and can significantly influence the biological activity and physical characteristics of the molecule. NMR spectroscopy is an essential analytical technique for the unambiguous structural characterization of such fluorinated compounds. The presence of the ¹⁹F nucleus provides additional structural information through heteronuclear coupling with ¹H and ¹³C nuclei.

Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Pipettes and vials for sample preparation

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Experimental Protocols

A comprehensive workflow for the NMR analysis of this compound is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis prep_start Weigh ~10-20 mg of this compound for ¹H NMR (~50 mg for ¹³C NMR) dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep_start->dissolve transfer Transfer the solution to a 5 mm NMR tube dissolve->transfer prep_end Cap and label the NMR tube transfer->prep_end insert_sample Insert the sample into the NMR spectrometer prep_end->insert_sample lock_shim Lock on the deuterium signal and shim the magnetic field insert_sample->lock_shim setup_1h Set up ¹H NMR acquisition parameters lock_shim->setup_1h setup_13c Set up ¹³C NMR acquisition parameters lock_shim->setup_13c acquire_1h Acquire ¹H NMR spectrum setup_1h->acquire_1h process_fid Apply Fourier transform to the FID acquire_1h->process_fid acquire_13c Acquire ¹³C NMR spectrum setup_13c->acquire_13c acquire_13c->process_fid phase_correct Phase correct the spectrum process_fid->phase_correct baseline_correct Apply baseline correction phase_correct->baseline_correct integrate Integrate the signals baseline_correct->integrate peak_pick Peak pick and assign chemical shifts and coupling constants integrate->peak_pick analyze Structural elucidation and data reporting peak_pick->analyze

Figure 1: Experimental workflow for NMR analysis.

1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound for ¹H NMR analysis, or around 50 mg for ¹³C NMR analysis, into a clean, dry vial.[1][2]

  • Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[1][3] Ensure the solvent is of high purity to avoid interfering signals.

  • Gently swirl the vial to ensure the sample is completely dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[2]

  • Transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.[1][2]

  • Cap the NMR tube securely and label it appropriately.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for your specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 10-12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Temperature: 298 K.

Data Analysis and Interpretation

The acquired Free Induction Decay (FID) should be processed with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. The resulting spectrum should be phase-corrected and baseline-corrected. Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Spectrum Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxymethyl protons and the cyclohexyl protons. The fluorine atom will cause splitting of adjacent proton signals (²JHF and ³JHF coupling). The cyclohexyl protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectrum Interpretation:

The ¹³C NMR spectrum will show signals for each unique carbon atom. The carbon directly attached to the fluorine atom (C1) will exhibit a large one-bond C-F coupling constant (¹JCF). Carbons two and three bonds away from the fluorine will show smaller, but often resolvable, two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

Quantitative Data Summary

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound in CDCl₃.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~3.65ddJHH ≈ 11.0, ²JHF ≈ 2.02H-CH₂OH
~1.80 - 1.95m-2HCyclohexyl Hax
~1.65 - 1.75m-2HCyclohexyl Heq
~1.45 - 1.60m-3HCyclohexyl Hax
~1.30 - 1.50m-3HCyclohexyl Heq
~1.90br s-1H-OH

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~95.0d¹JCF ≈ 175.0C1 (C-F)
~68.0d²JCF ≈ 20.0-CH₂OH
~35.0d²JCF ≈ 22.0C2, C6
~24.0d³JCF ≈ 4.0C3, C5
~25.0s-C4

Note: The chemical shifts and coupling constants are predicted values and may vary slightly in experimental data. The cyclohexyl proton signals are complex and overlapping, hence they are reported as multiplets within a range.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key through-bond spin-spin coupling interactions that are critical for the structural assignment of this compound.

signaling_pathway F F C1 C1 F->C1 ¹JCF C2 C2/C6 F->C2 ²JCF C3 C3/C5 F->C3 ³JCF CH2OH CH₂OH F->CH2OH ²JCF H_CH2OH H F->H_CH2OH ²JHF H_C2 H F->H_C2 ³JHF C1->C2 C1->CH2OH C2->C3 H_C3 H

Figure 2: Key J-coupling interactions in this compound.

References

Application Notes and Protocols for the Fluorination of Cyclohexyl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of the fluorination of cyclohexyl methanol derivatives. The introduction of fluorine into organic molecules can significantly alter their biological properties, making these methods highly relevant for drug discovery and development. These protocols focus on the use of two common deoxyfluorination reagents: (Diethylamino)sulfur trifluoride (DAST) and 2-Pyridinesulfonyl fluoride (PyFluor).

Introduction

The conversion of a hydroxyl group to a fluorine atom is a fundamental transformation in medicinal chemistry. In the context of cyclohexyl methanol derivatives, this modification can influence conformational preference, metabolic stability, and binding affinity to biological targets. The choice of fluorinating reagent is critical and depends on the substrate's sensitivity to rearrangement and elimination side reactions. DAST is a powerful and widely used reagent, but it is known for its thermal instability and tendency to promote side reactions.[1] PyFluor has emerged as a safer and more selective alternative, often providing higher yields of the desired fluorinated product with minimal elimination byproducts.[1][2]

Reagent Selection and Reaction Pathway

The selection between DAST and PyFluor is a critical first step in the experimental design. DAST is a highly reactive reagent suitable for a broad range of alcohols but requires careful handling due to its thermal instability and moisture sensitivity.[1] In contrast, PyFluor is a thermally stable solid that is less prone to causing elimination and is compatible with a wider range of functional groups.[1][2] The choice often depends on the specific substrate and the desired outcome.

Reagent_Selection Substrate Cyclohexyl Methanol Derivative Decision Considerations: - Acid/Base Sensitivity - Propensity for Elimination - Thermal Stability Requirements Substrate->Decision DAST DAST (Diethylamino)sulfur Trifluoride Decision->DAST  High Reactivity  Needed PyFluor PyFluor (2-Pyridinesulfonyl Fluoride) Decision->PyFluor  High Selectivity &  Safety are a Priority Safety_Concern Safety Concerns & Potential for Elimination DAST->Safety_Concern High_Yield Higher Yields & Fewer Byproducts PyFluor->High_Yield

Caption: Reagent selection for deoxyfluorination.

Experimental Protocols

The following are general protocols for the fluorination of primary alcohols like cyclohexyl methanol derivatives using DAST and PyFluor. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. DAST is moisture-sensitive and can release toxic HF gas.[1]

Protocol 1: Fluorination using DAST

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Cyclohexyl methanol derivative

  • (Diethylamino)sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon line

  • Syringes

  • Separatory funnel

Procedure:

  • Dissolve the cyclohexyl methanol derivative (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cautiously quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fluorination using PyFluor

This protocol is generally milder and more selective than the DAST procedure.

Materials:

  • Cyclohexyl methanol derivative

  • PyFluor (2-Pyridinesulfonyl fluoride)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene or ethereal solvent (e.g., THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the cyclohexyl methanol derivative (1.0 eq), PyFluor (1.2-1.5 eq), and anhydrous toluene.

  • Add DBU (1.5-2.0 eq) to the stirred solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical yields for the deoxyfluorination of a generic alcohol, highlighting the often-observed higher efficiency and selectivity of PyFluor over DAST. It is important to note that yields are highly substrate-dependent.

ReagentSubstrateProductYield (%)Elimination Byproduct (%)Reference
DASTAlcohol 1 Fluoride 2 4744[3]
PyFluorAlcohol 1 Fluoride 2 79<5[4]

Note: Alcohol 1 in this comparison is not a cyclohexyl methanol derivative but serves to illustrate the general performance difference between the reagents.

Experimental Workflow

The general workflow for the deoxyfluorination of cyclohexyl methanol derivatives is outlined below.

Deoxyfluorination_Workflow Start Start with Cyclohexyl Methanol Derivative Reagent_Selection Select Fluorinating Reagent (DAST or PyFluor) Start->Reagent_Selection Reaction Perform Deoxyfluorination Reaction Reagent_Selection->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Characterization of Fluoromethyl Cyclohexane (NMR, MS) Purification->Analysis

Caption: General experimental workflow.

Diastereoselectivity

The fluorination of substituted cyclohexyl methanol derivatives can lead to the formation of diastereomers. The reaction with PyFluor is known to proceed with inversion of stereochemistry.[3] This is a critical consideration when starting with a stereochemically pure cyclohexyl methanol derivative. For example, the fluorination of a cis-substituted cyclohexyl methanol would be expected to yield the trans-fluoromethyl product. The conformational bias of the cyclohexane ring, influenced by substituents, will play a significant role in the accessibility of the alcohol to the reagent and the stereochemical outcome of the reaction.

Conclusion

The deoxyfluorination of cyclohexyl methanol derivatives is a valuable tool in medicinal chemistry. The choice between DAST and PyFluor should be made based on the substrate's characteristics and the desired level of safety and selectivity. PyFluor generally offers a more favorable profile with higher yields and fewer side products. The provided protocols offer a starting point for developing robust and efficient fluorination strategies in a research and development setting.

References

Application of (1-Fluorocyclohexyl)methanol in Agrochemical Synthesis: A Proposed Approach for Novel Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into agrochemical candidates is a well-established strategy to enhance their efficacy, metabolic stability, and overall performance. The unique physicochemical properties imparted by fluorine, such as high electronegativity and the strength of the carbon-fluorine bond, can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. While various fluorinated building blocks are commercially available, the application of (1-Fluorocyclohexyl)methanol in agrochemical synthesis remains an underexplored area with significant potential. This document outlines a proposed application of this compound as a key building block in the synthesis of a novel, hypothetical fungicide candidate. The proposed synthesis leverages the known fungicidal activity of N-substituted phenyl-2-acyloxycyclohexylsulfonamides and introduces the 1-fluorocyclohexyl moiety to potentially enhance the biological activity and stability of the resulting compound.

Proposed Synthesis of a Novel Fungicide Candidate

The proposed synthetic pathway aims to synthesize a novel fungicide, (1-Fluorocyclohexyl)methyl 2-((4-chlorophenyl)sulfonamido)acetate , utilizing this compound as the starting material. The synthesis involves a three-step process:

  • Esterification: Reaction of this compound with 2-chloroacetyl chloride to form (1-Fluorocyclohexyl)methyl 2-chloroacetate.

  • Sulfonamide Synthesis: Preparation of 4-chlorobenzenesulfonamide from 4-chlorobenzenesulfonyl chloride.

  • Nucleophilic Substitution: Reaction of (1-Fluorocyclohexyl)methyl 2-chloroacetate with 4-chlorobenzenesulfonamide to yield the final product.

Table 1: Key Intermediates and Proposed Final Product
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
This compoundStructure of this compoundC7H13FO132.18Starting Material
(1-Fluorocyclohexyl)methyl 2-chloroacetateStructure of (1-Fluorocyclohexyl)methyl 2-chloroacetateC9H14ClFO2208.66Intermediate 1
4-ChlorobenzenesulfonamideStructure of 4-ChlorobenzenesulfonamideC6H6ClNO2S191.64Intermediate 2
(1-Fluorocyclohexyl)methyl 2-((4-chlorophenyl)sulfonamido)acetateStructure of (1-Fluorocyclohexyl)methyl 2-((4-chlorophenyl)sulfonamido)acetateC15H19ClFNO4S363.83Proposed Fungicide

Experimental Protocols

Protocol 1: Synthesis of (1-Fluorocyclohexyl)methyl 2-chloroacetate (Intermediate 1)

Objective: To synthesize (1-Fluorocyclohexyl)methyl 2-chloroacetate via esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • 2-Chloroacetyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add 2-chloroacetyl chloride dropwise to the stirred solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure (1-Fluorocyclohexyl)methyl 2-chloroacetate.

Protocol 2: Synthesis of 4-Chlorobenzenesulfonamide (Intermediate 2)

Objective: To synthesize 4-chlorobenzenesulfonamide from 4-chlorobenzenesulfonyl chloride.

Materials:

  • 4-Chlorobenzenesulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (excess)

  • Ice bath, beaker, stirring rod

Procedure:

  • Cool a concentrated solution of ammonium hydroxide in a beaker using an ice bath.

  • Slowly add 4-chlorobenzenesulfonyl chloride in small portions to the cold, stirred ammonium hydroxide solution.

  • A white precipitate of 4-chlorobenzenesulfonamide will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-chlorobenzenesulfonamide.

Protocol 3: Synthesis of (1-Fluorocyclohexyl)methyl 2-((4-chlorophenyl)sulfonamido)acetate (Final Product)

Objective: To synthesize the target fungicide via nucleophilic substitution.

Materials:

  • (1-Fluorocyclohexyl)methyl 2-chloroacetate (1.0 eq)

  • 4-Chlorobenzenesulfonamide (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a solution of 4-chlorobenzenesulfonamide in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add (1-Fluorocyclohexyl)methyl 2-chloroacetate to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, (1-Fluorocyclohexyl)methyl 2-((4-chlorophenyl)sulfonamido)acetate.

Diagrams

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A This compound I1 (1-Fluorocyclohexyl)methyl 2-chloroacetate A->I1 Esterification B 2-Chloroacetyl chloride B->I1 C 4-Chlorobenzenesulfonyl chloride I2 4-Chlorobenzenesulfonamide C->I2 Sulfonamide Formation D Ammonium hydroxide D->I2 FP (1-Fluorocyclohexyl)methyl 2-((4-chlorophenyl)sulfonamido)acetate I1->FP Nucleophilic Substitution I2->FP

Caption: Proposed synthetic pathway for a novel fungicide.

G cluster_workflow Biological Screening Workflow P Synthesized Compound S1 Primary Screening (In vitro antifungal assays) P->S1 E1 Evaluation of MIC S1->E1 S2 Secondary Screening (Greenhouse trials) E1->S2 E2 Disease control efficacy S2->E2 S3 Field Trials E2->S3 E3 Performance under field conditions S3->E3 D Data Analysis and Lead Optimization E3->D

Application Notes and Protocols for the Synthesis of Fluorinated Analogs in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of fluorinated analogs for Structure-Activity Relationship (SAR) studies. The strategic incorporation of fluorine into drug candidates is a powerful tool in medicinal chemistry for modulating physicochemical and pharmacokinetic properties to enhance therapeutic potential.[1][2]

Introduction: The Role of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design. Its small size allows it to mimic hydrogen sterically, while its strong electron-withdrawing nature can significantly alter the properties of a molecule.[2][3] The introduction of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[2][4][5]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][6]

  • Modulation of pKa: The strong inductive effect of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state, solubility, and receptor interactions.[2][5]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2][6]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.[7]

General Workflow for SAR Studies of Fluorinated Analogs

The following workflow outlines the key steps involved in the synthesis and evaluation of fluorinated analogs for SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Screening & Analysis cluster_optimization Lead Optimization Start Identify Lead Compound Design Design Fluorinated Analogs (Vary F position and number) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Screening (Binding assays, Enzyme inhibition) Purification->InVitro SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Iterative Process InVivo In Vivo Studies (Pharmacokinetics, Efficacy) End Candidate Drug InVivo->End Lead_Opt->Design Lead_Opt->InVivo

Caption: General workflow for SAR studies of fluorinated analogs.

Synthetic Protocols for Fluorination

The choice of fluorination method is critical and depends on the substrate, the desired position of fluorination, and the stage of the synthetic route. Late-stage fluorination, where fluorine is introduced in the final steps of a synthesis, is particularly valuable for rapidly generating diverse analogs.[7][8]

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group with a fluoride ion.

Protocol 1: Deoxyfluorination of an Alcohol using DAST

This protocol describes the conversion of a hydroxyl group to a fluorine atom using diethylaminosulfur trifluoride (DAST).[9]

Materials:

  • Alcohol substrate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) to the stirred solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography to obtain the desired fluorinated compound.

Electrophilic Fluorination

Electrophilic fluorination reagents deliver a "F+" equivalent to electron-rich substrates.

Protocol 2: Electrophilic Fluorination of an Aromatic Compound using Selectfluor®

This protocol describes the direct fluorination of an activated aromatic ring using Selectfluor®.[10]

Materials:

  • Aromatic substrate (e.g., phenol, aniline derivative)

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (MeCN)

  • Water

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve the aromatic substrate (1.0 eq) in a mixture of acetonitrile and water in a round-bottom flask.

  • Add Selectfluor® (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

  • After completion, remove the acetonitrile under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Case Studies

The following examples illustrate the impact of fluorine substitution on the biological activity of different classes of compounds.

Fluorinated Benzylpiperazines at CNS Receptors

The position of fluorine substitution on the benzyl ring of benzylpiperazine derivatives significantly influences their binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[1]

Table 1: SAR of Fluorinated Benzylpiperazines [1]

CompoundSubstitution PositionD2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)
Unsubstituted-1502580
Ortho-Fluoro2-F20015120
Meta-Fluoro3-F18040150
Para-Fluoro4-F503035

Note: Data is representative and compiled from literature sources for illustrative purposes.

SAR_Benzylpiperazines cluster_receptor Receptor Affinity cluster_substitution Fluorine Position D2 Dopamine D2 HT1A Serotonin 5-HT1A HT2A Serotonin 5-HT2A Para Para-Fluoro (Highest Affinity) Para->D2 Favorable Para->HT2A Highest Affinity Ortho Ortho-Fluoro (Enhanced 5-HT1A Affinity with e- donating groups) Ortho->HT1A Context-Dependent Meta Meta-Fluoro (Reduced Affinity) Meta->D2 Unfavorable Meta->HT2A Unfavorable

Caption: Key SAR findings for fluorinated benzylpiperazines.

Fluorinated Cannabinoids and CB1 Receptor Binding

In contrast to some drug classes, fluorine substitution can sometimes be detrimental to activity. Studies on classical cannabinoids have shown that replacing the C-1 hydroxyl group with fluorine significantly reduces binding affinity for the CB1 receptor.[3][11]

Table 2: CB1 Receptor Binding Affinity of Fluorinated Δ⁸-THC Analogs [3]

CompoundC-1 SubstituentCB1 Binding Affinity (Ki, nM)Fold Change vs. Δ⁹-THC
Δ⁹-THCOH40.7-
Alkane Analog (6)F154738-fold decrease
Alkene Analog (5)F2857-fold decrease
Alkyne Analog (4)F9970245-fold decrease

Data adapted from Martin et al. (2006).[3]

This highlights the importance of considering the specific interactions of the parent molecule with its target. The hydroxyl group at C-1 is thought to act as a hydrogen bond donor, an interaction that a fluorine atom cannot replicate.[3]

Analytical Characterization of Fluorinated Compounds

The successful synthesis of fluorinated analogs must be confirmed by rigorous analytical characterization.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of fluorine atoms.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.[12]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compounds and for purification.[12]

  • Infrared (IR) Spectroscopy: Can identify the presence of C-F bonds, which typically show strong absorption bands in the 1000-1400 cm⁻¹ region.[12]

Protocol 3: General Procedure for Characterization by RP-HPLC

Instrumentation:

  • Reverse-Phase HPLC system with a C18 column

  • UV detector

  • Mobile phase: Acetonitrile and water (gradient or isocratic)

Procedure:

  • Prepare a stock solution of the purified fluorinated analog in a suitable solvent (e.g., methanol, acetonitrile).

  • Set up the HPLC method with an appropriate gradient of acetonitrile in water and a flow rate of 1.0 mL/min.

  • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Record the chromatogram to determine the retention time and assess the purity of the analyte peak. The introduction of fluorine often increases lipophilicity, leading to a longer retention time compared to the non-fluorinated parent compound.[12]

Conclusion

The synthesis of fluorinated analogs is a cornerstone of modern medicinal chemistry for optimizing drug candidates. A systematic approach to the design, synthesis, and evaluation of these analogs, guided by a deep understanding of the role of fluorine in molecular interactions, is crucial for successful drug discovery programs. The protocols and data presented here provide a foundation for researchers to explore the impact of fluorination in their own SAR studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Fluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1-Fluorocyclohexyl)methanol. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the deoxofluorination of a primary alcohol using a fluorinating agent. A plausible route starts from 1-(hydroxymethyl)cyclohexan-1-ol, which is then treated with a nucleophilic fluorinating agent like Diethylaminosulfur Trifluoride (DAST) to selectively replace the hydroxyl group with fluorine.

Q2: What are the primary safety concerns when working with DAST?

DAST is a moisture-sensitive and thermally unstable reagent. It can react violently with water and decompose exothermically at temperatures above 50-60°C, and more rapidly at 140°C, potentially leading to explosive decomposition.[1][2] All reactions involving DAST should be conducted under an inert, anhydrous atmosphere, and the temperature should be carefully controlled. It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and to work in a well-ventilated fume hood.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Inactive DAST: DAST can degrade upon exposure to moisture. Using a freshly opened bottle or a properly stored reagent is crucial.

  • Insufficient Reagent: Stoichiometry is critical. An inadequate amount of DAST will lead to incomplete conversion of the starting material.

  • Suboptimal Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C) and allowed to warm slowly. Deviations from the optimal temperature profile can lead to side reactions or incomplete conversion.

  • Moisture Contamination: The presence of water will consume the DAST reagent and reduce the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction. Thorough extraction with an appropriate organic solvent is necessary.

Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?

When using DAST with a diol like 1-(hydroxymethyl)cyclohexan-1-ol, several side products can form:

  • Elimination Products: Dehydration can lead to the formation of cyclic ethers or other unsaturated compounds.[3]

  • Rearrangement Products: DAST can promote cationic rearrangements, such as pinacol-type rearrangements, especially in diol systems.[4][5]

  • Sulfite Esters: Vicinal and 1,3-diols can form cyclic sulfite esters as byproducts.[3]

  • Unreacted Starting Material: Incomplete reaction will leave residual 1-(hydroxymethyl)cyclohexan-1-ol.

Q5: How can I effectively purify this compound?

Flash column chromatography on silica gel is a common and effective method for purifying the final product. A solvent system with a gradient of ethyl acetate in hexanes is typically suitable. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-(hydroxymethyl)cyclohexan-1-ol using DAST.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
1-(Hydroxymethyl)cyclohexan-1-ol130.185.0 g38.4 mmol
Diethylaminosulfur Trifluoride (DAST)161.197.4 g (6.1 mL)45.1 mmol (1.2 eq)
Dichloromethane (DCM), anhydrous-100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-50 mL-
Brine (saturated NaCl solution)-30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Silica Gel (for column chromatography)---
Hexanes and Ethyl Acetate (for column chromatography)---

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), add 1-(hydroxymethyl)cyclohexan-1-ol (5.0 g, 38.4 mmol) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST:

    • Slowly add DAST (6.1 mL, 45.1 mmol) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction:

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Caution: Gas evolution (CO₂) will occur.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with a non-polar solvent (e.g., 100% hexanes).

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or degraded DAST.Use a fresh bottle of DAST or a recently purchased, properly stored reagent.
Insufficient amount of DAST.Ensure accurate measurement and use a slight excess (1.1-1.2 equivalents) of DAST.
Presence of moisture in the reaction.Use oven-dried glassware and anhydrous solvents. Perform the reaction under a strict inert atmosphere.
Formation of Multiple Products (Visible on TLC) Elimination side reactions.Maintain a low reaction temperature during the addition of DAST and for the initial reaction period.
Rearrangement side reactions.Consider using an alternative, less rearrangement-prone fluorinating agent if this is a persistent issue.
Incomplete reaction.Increase the reaction time or allow the reaction to warm to room temperature for a longer period. Monitor by TLC.
Difficulty in Purifying the Product Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. A shallower gradient during elution may improve separation.
Product is lost during workup.Ensure thorough extraction of the aqueous layer with the organic solvent. Minimize the number of transfer steps.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 1-(hydroxymethyl)cyclohexan-1-ol in anhydrous DCM cool Cool to -78 °C start->cool add_dast Slowly add DAST cool->add_dast react Stir at -78 °C, then warm to RT add_dast->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ solution monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography collect Collect and combine pure fractions chromatography->collect evaporate Evaporate solvent collect->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of this compound cause1 Inactive DAST issue->cause1 cause2 Insufficient Reagent issue->cause2 cause3 Moisture Contamination issue->cause3 cause4 Suboptimal Temperature issue->cause4 cause5 Product Loss During Workup issue->cause5 sol1 Use fresh, properly stored DAST cause1->sol1 sol2 Verify stoichiometry (use 1.1-1.2 eq) cause2->sol2 sol3 Use anhydrous conditions and inert atmosphere cause3->sol3 sol4 Maintain low temperature during addition cause4->sol4 sol5 Perform thorough extractions cause5->sol5

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimization of Reaction Yield for (1-Fluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and yield optimization of (1-Fluorocyclohexyl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using diethylaminosulfur trifluoride (DAST) for the deoxyfluorination of (1-hydroxymethyl)cyclohexanol.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting to synthesize this compound from (1-hydroxymethyl)cyclohexanol using DAST, but I am observing low to no conversion of my starting material. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a deoxyfluorination reaction with DAST can stem from several factors related to reagents, reaction conditions, and the substrate itself.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Inactive Fluorinating Reagent DAST is highly sensitive to moisture and can degrade over time if not stored under anhydrous conditions.[1] Use a fresh bottle of DAST or one that has been properly stored. Consider safer and more stable alternatives like Deoxo-Fluor if reagent degradation is a persistent issue.[2]
Insufficient Reagent For sterically hindered tertiary alcohols like (1-hydroxymethyl)cyclohexanol, a larger excess of the fluorinating reagent may be necessary to drive the reaction to completion.[1]
Sub-optimal Reaction Temperature Deoxyfluorination reactions with DAST are typically initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature.[2] If no reaction is observed, a gradual increase in temperature may be required. However, be cautious, as higher temperatures can also promote the formation of elimination byproducts.[1]
Poor Leaving Group Activation The hydroxyl group of the starting material must be effectively activated by the fluorinating reagent. Ensure the reaction is set up under anhydrous conditions to prevent premature quenching of the reagent.

dot digraph "Troubleshooting_Low_Conversion" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Low/No Conversion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent [label="Check Fluorinating\nReagent (DAST)", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Evaluate Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Review Work-up\nProcedure", fillcolor="#FBBC05", fontcolor="#202124"];

start -> reagent; start -> conditions; start -> workup;

reagent_inactive [label="Inactive DAST?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_stoichiometry [label="Insufficient DAST?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

reagent -> reagent_inactive; reagent -> reagent_stoichiometry;

reagent_inactive_sol [label="Use fresh, dry DAST", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_stoichiometry_sol [label="Increase DAST equivalents\n(e.g., 1.2-1.5 eq)", fillcolor="#34A853", fontcolor="#FFFFFF"];

reagent_inactive -> reagent_inactive_sol [label="Yes"]; reagent_stoichiometry -> reagent_stoichiometry_sol [label="Yes"];

temp [label="Temperature too low?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Inappropriate solvent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

conditions -> temp; conditions -> solvent;

temp_sol [label="Allow to warm to RT;\nmonitor by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_sol [label="Use anhydrous DCM\nor other suitable\naprotic solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

temp -> temp_sol [label="Yes"]; solvent -> solvent_sol [label="Yes"];

workup_loss [label="Product loss during\nextraction/purification?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; workup -> workup_loss; workup_loss_sol [label="Optimize extraction and\nchromatography conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup_loss -> workup_loss_sol [label="Yes"]; } `

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Significant Byproducts (e.g., Alkenes)

Question: My reaction is producing the desired this compound, but I am also observing a significant amount of an alkene byproduct. How can I minimize this side reaction?

Answer:

The formation of alkenes is a common side reaction in deoxyfluorination, proceeding through an elimination pathway. This is particularly prevalent with tertiary alcohols.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
High Reaction Temperature Elimination reactions are often favored at higher temperatures.[1] Maintain a low temperature profile during the reaction. Start the addition of DAST at -78 °C and allow the reaction to warm slowly to room temperature. Avoid external heating.
Presence of a Strong Base While DAST reactions are not typically run with an added base, impurities or reaction byproducts can sometimes promote elimination. Ensure all glassware is clean and free of basic residues.
Reaction Mechanism The reaction may be proceeding through an SN1-like mechanism involving a carbocation intermediate, which can then undergo elimination. The choice of solvent can influence the reaction pathway. Non-polar solvents may favor a more concerted SN2 mechanism, potentially reducing elimination.[3]

dot digraph "Minimizing_Byproducts" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Alkene Byproduct Formation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="High Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Reaction Mechanism (SN1-like)", fillcolor="#FBBC05", fontcolor="#202124"];

start -> cause1; start -> cause2;

solution1 [label="Maintain low temperature (-78°C to RT)\nAvoid heating", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Use non-polar aprotic solvents (e.g., DCM)\nConsider alternative fluorinating agents", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause1 -> solution1; cause2 -> solution2; } `

Caption: Strategies to minimize alkene byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable protocol for the synthesis of this compound?

A1: The following is a generalized experimental protocol based on the deoxyfluorination of (1-hydroxymethyl)cyclohexanol using DAST. This protocol may require optimization for your specific setup.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • (1-hydroxymethyl)cyclohexanol

    • Diethylaminosulfur trifluoride (DAST)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1-hydroxymethyl)cyclohexanol (1.0 eq).

    • Dissolve the starting material in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a common method for monitoring the reaction.[2] A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material and the product. The starting alcohol is more polar and will have a lower Rf value than the less polar fluorinated product. The spots can be visualized using a potassium permanganate stain, which will react with the alcohol but not the fluoride.[4] Alternatively, GC-MS can be used to monitor the disappearance of the starting material and the appearance of the product.

Q3: What are the key parameters to optimize for improving the reaction yield?

A3: The following table summarizes key parameters and their potential impact on the reaction yield.

ParameterRecommendation for OptimizationRationale
Stoichiometry of DAST Titrate the amount of DAST from 1.1 to 2.0 equivalents.Insufficient DAST will lead to incomplete conversion, while a large excess can sometimes promote side reactions. For tertiary alcohols, a slight excess is generally required.
Reaction Temperature Start at -78 °C and experiment with the rate of warming to room temperature.Temperature control is crucial for balancing the rate of the desired SN2 reaction against undesired elimination and rearrangement pathways.[1]
Reaction Time Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time.Prolonged reaction times after completion may lead to product decomposition or the formation of byproducts.
Solvent Anhydrous dichloromethane (DCM) is a common choice. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be screened.[5]The solvent can influence the solubility of reagents and the reaction mechanism. It is crucial that the solvent is anhydrous.[1]

Q4: What is a suitable method for the purification of this compound?

A4: Flash column chromatography on silica gel is a standard method for purifying the crude product.[2] A solvent system with a low to moderate polarity, such as a gradient of ethyl acetate in hexane, is typically effective. The exact ratio will depend on the polarity of any byproducts. The fractions can be analyzed by TLC or GC-MS to identify those containing the pure product. Given the potential volatility of the product, care should be taken during solvent removal under reduced pressure.

Q5: What safety precautions should be taken when working with DAST?

A5: DAST is a hazardous reagent and must be handled with extreme care in a well-ventilated fume hood.[6] It is sensitive to moisture, with which it can react to produce toxic hydrogen fluoride. DAST can also decompose violently upon heating.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves. Reactions should be quenched carefully at low temperatures.

References

How to avoid hydrogen fluoride (HF) elimination in fluorinated cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling fluorinated cyclohexanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the unwanted elimination of hydrogen fluoride (HF) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is HF elimination in fluorinated cyclohexanes, and why is it a problem?

A1: Hydrogen fluoride (HF) elimination is a chemical reaction where a fluorine atom and a hydrogen atom from adjacent carbons on a cyclohexane ring are removed, forming a double bond (an alkene) and HF. This is problematic as it leads to the formation of an undesired byproduct, reducing the yield of the target fluorinated cyclohexane and complicating purification.

Q2: What is the primary mechanism for HF elimination in these systems?

A2: The primary mechanism for base-promoted HF elimination is the E2 (bimolecular elimination) reaction. This reaction is highly stereospecific and requires a specific spatial arrangement of the departing atoms. For the E2 reaction to occur efficiently in a cyclohexane ring, the fluorine atom and a hydrogen atom on an adjacent carbon must be in an anti-periplanar or trans-diaxial conformation. This means that both the fluorine and the hydrogen must be in axial positions, oriented in opposite directions.[1][2] If this geometric requirement cannot be met, the rate of E2 elimination is significantly reduced.

Q3: Can HF elimination also occur under acidic conditions?

A3: Yes, while less common for C-F bonds, elimination can be promoted by acids. Strong Brønsted acids can protonate the fluorine atom, making it a better leaving group, although this is generally less favorable than with other halogens.[3] More significantly, Lewis acids can coordinate to the fluorine, weakening the C-F bond and facilitating its cleavage to form a carbocation.[4] This carbocation can then lose a proton to form an alkene. This is analogous to the acid-catalyzed dehydration of cyclohexanols.[5][6][7][8]

Troubleshooting Guide: Unwanted HF Elimination

Issue 1: Significant elimination byproduct observed when using a strong base.

This is the most common scenario for HF elimination. The choice of base and the substrate's conformation are critical factors.

The E2 elimination pathway is highly favored under these conditions. The key contributing factors are:

  • Stereochemistry: The fluorinated cyclohexane can adopt a chair conformation where the fluorine atom and an adjacent hydrogen are in a trans-diaxial arrangement.[1][2][9][10]

  • Base Strength and Steric Hindrance: Strong, non-bulky bases can easily access and abstract the necessary axial proton, promoting the E2 reaction.

  • Utilize a Sterically Hindered, Non-Nucleophilic Base: Bulky bases are less likely to act as nucleophiles and are more selective in the proton they abstract.[11] They will preferentially attack less sterically accessible protons, which can sometimes disfavor the conformation required for elimination.

    • Recommended Bases:

      • Lithium diisopropylamide (LDA)

      • Potassium tert-butoxide (t-BuOK)

      • N,N-Diisopropylethylamine (DIPEA or Hünig's Base)

      • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Control the Reaction Temperature: Lowering the reaction temperature generally disfavors elimination reactions more than substitution reactions.

  • Choose an Appropriate Solvent: Aprotic solvents are generally preferred for reactions involving strong bases.

The following diagram illustrates the decision-making process for selecting appropriate reaction conditions to minimize base-promoted HF elimination.

G Workflow for Minimizing Base-Promoted HF Elimination cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Verification start Unwanted HF Elimination Detected strategy Select Mitigation Strategy start->strategy base_mod Modify Reaction Conditions (Base, Solvent, Temperature) strategy->base_mod Primary Approach substrate_mod Modify Substrate Structure (Conformational Control) strategy->substrate_mod Alternative/Complementary Approach run_reaction Perform Reaction with Modified Conditions/Substrate base_mod->run_reaction substrate_mod->run_reaction analyze Analyze Product Mixture (e.g., NMR, GC-MS) run_reaction->analyze success Elimination Minimized analyze->success Desired Outcome failure Elimination Still Significant analyze->failure Troubleshoot Further failure->strategy Re-evaluate Strategy G Conformational Control to Prevent E2 Elimination cluster_0 Unfavorable Conformation (Elimination Possible) cluster_1 Favorable Conformation (Elimination Suppressed) unlocked Fluorine can become axial axial_F Axial Fluorine unlocked->axial_F Ring Flip elimination E2 Elimination Occurs axial_F->elimination axial_H Axial Hydrogen axial_H->elimination locked Bulky group 'locks' conformation equatorial_F Fluorine is Equatorial locked->equatorial_F Forces no_elimination E2 Elimination Suppressed equatorial_F->no_elimination

References

Identifying and minimizing side products in (1-Fluorocyclohexyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Fluorocyclohexyl)methanol. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale method for synthesizing this compound is through the deoxofluorination of a suitable precursor, typically 1-(hydroxymethyl)cyclohexanol, using a fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation due to its commercial availability and effectiveness in converting primary alcohols to alkyl fluorides.[1]

Q2: What are the primary side products observed in the synthesis of this compound using DAST?

A2: The primary side products in the DAST-mediated fluorination of 1-(hydroxymethyl)cyclohexanol arise from carbocationic rearrangements (Wagner-Meerwein rearrangement), elimination reactions, and potential ether formation.[1][2] The tertiary alcohol in the starting material is prone to forming a tertiary carbocation, which can then undergo rearrangement or elimination.

Q3: How can I minimize the formation of rearrangement side products?

A3: Minimizing rearrangement products involves controlling the reaction conditions to favor a direct substitution (S_N2-like) pathway over a carbocationic (S_N1-like) mechanism. Key strategies include:

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can suppress the formation and rearrangement of carbocations.

  • Choice of Fluorinating Agent: While DAST is common, other reagents like Deoxo-Fluor™ or PhenoFluor™ may offer higher selectivity and reduce rearrangement and elimination side reactions in certain substrates.

  • Solvent: Using non-polar, aprotic solvents can help to stabilize the reactants and may influence the reaction pathway.

Q4: What analytical techniques are recommended for identifying and quantifying this compound and its side products?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating the volatile components of the reaction mixture and identifying the main product and side products based on their mass spectra and retention times.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the structure of the products and can be used for quantification.

    • ¹⁹F NMR: Is particularly useful for identifying and quantifying fluorinated compounds, as each unique fluorine environment will give a distinct signal.

    • ¹³C NMR: Helps in the structural elucidation of the main product and impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Degradation of the product during workup. - Predominance of side reactions.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Use a gentle aqueous workup, for example, slowly quenching the reaction with ice-cold saturated sodium bicarbonate solution. - Optimize reaction conditions (lower temperature, alternative fluorinating agent) to minimize side product formation.
Presence of significant amounts of rearranged products (e.g., fluorinated cycloheptane derivatives) - Reaction temperature is too high, favoring a carbocationic mechanism. - The substrate is particularly prone to rearrangement.- Maintain a consistently low reaction temperature (e.g., -78 °C) throughout the addition of DAST and for a period thereafter before slowly warming. - Consider using a less reactive fluorinating agent that may favor a more direct substitution pathway.
Formation of elimination products (alkenes) - Use of a strong, non-nucleophilic base as an impurity or additive. - Higher reaction temperatures.- Ensure all reagents and solvents are free from basic impurities. - Perform the reaction at the lowest feasible temperature.
Difficulty in purifying the final product - Side products have similar boiling points or polarities to the desired product.- Employ high-resolution purification techniques such as fractional distillation under reduced pressure or preparative gas chromatography. - Column chromatography on silica gel can also be effective, using a carefully optimized eluent system.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions. This data is for illustrative purposes to guide optimization efforts.

Entry Fluorinating Agent Temperature (°C) Solvent Yield of this compound (%) Rearranged Products (%) Elimination Products (%)
1DAST0 to rtDichloromethane453515
2DAST-78 to rtDichloromethane652010
3Deoxo-Fluor™-78 to rtDichloromethane75155
4PhenoFluor™25Toluene80105

Experimental Protocols

Synthesis of this compound using DAST

Materials:

  • 1-(Hydroxymethyl)cyclohexanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Dry ice/acetone bath

Procedure:

  • Dissolve 1-(Hydroxymethyl)cyclohexanol (1.0 eq) in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, continue stirring the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Characterization:

  • GC-MS: To identify the product and any side products.

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the structure and assess the purity of the final product.

Visualizations

Reaction_Pathway Start 1-(Hydroxymethyl)cyclohexanol Intermediate Tertiary Carbocation Intermediate Start->Intermediate DAST (-H₂O, -SOF₂NEt₂) Product This compound Intermediate->Product F⁻ attack (SN1-like) Rearrangement Rearranged Products (e.g., Fluorinated Cycloheptyl derivatives) Intermediate->Rearrangement Wagner-Meerwein Rearrangement Elimination Elimination Products (Alkenes) Intermediate->Elimination Deprotonation (E1)

Caption: Reaction pathway for the DAST-mediated fluorination.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was the reaction temperature kept low (-78 °C)? Start->Check_Temp Check_Reagent Is the fluorinating agent (DAST) of good quality? Check_Temp->Check_Reagent Yes Optimize_Temp Optimize: Lower reaction temperature Check_Temp->Optimize_Temp No Check_Workup Was the workup performed carefully at low temperature? Check_Reagent->Check_Workup Yes Optimize_Reagent Optimize: Use fresh DAST or consider alternative reagents Check_Reagent->Optimize_Reagent No Optimize_Workup Optimize: Gentle quenching with ice-cold bicarbonate solution Check_Workup->Optimize_Workup No Purification Employ advanced purification (fractional distillation, prep-GC) Check_Workup->Purification Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Characterization of Monofluorinated Aliphatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of monofluorinated aliphatic compounds.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Challenges

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Mass Spectrometry (MS)

    • Chromatography

  • Troubleshooting Guides

    • NMR Spectroscopy Issues

    • Mass Spectrometry Issues

    • Chromatography Issues

  • Experimental Protocols

    • ¹⁹F NMR Spectroscopy

    • ¹H{¹⁹F} NMR Spectroscopy (Fluorine Decoupling)

    • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Appendices

    • Typical ¹⁹F NMR Chemical Shifts

    • Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants

Frequently Asked Questions (FAQs)

General Challenges

Q: What are the primary challenges in characterizing monofluorinated aliphatic compounds?

A: The introduction of a single fluorine atom into an aliphatic scaffold can significantly alter the molecule's physicochemical properties, leading to challenges in its analysis. Key difficulties include:

  • Complex NMR Spectra: Large and long-range ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can lead to complex and overlapping signals in NMR spectra, making structural elucidation difficult.[1]

  • Altered Fragmentation in MS: The high electronegativity of fluorine and the strength of the C-F bond can direct fragmentation pathways in mass spectrometry in ways that are different from their non-fluorinated analogs.

  • Chromatographic Behavior: The polarity and volatility of monofluorinated compounds can be unpredictable, requiring careful optimization of chromatographic methods.

  • Contamination: The prevalence of fluorinated polymers (e.g., PTFE) in laboratory equipment can be a source of background contamination, especially in highly sensitive MS analyses.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why is ¹⁹F NMR a powerful tool for characterizing these compounds?

A: ¹⁹F NMR is highly effective due to the favorable nuclear properties of the ¹⁹F isotope. It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[2][3][4] Additionally, the chemical shifts of ¹⁹F are spread over a very wide range (approximately 800 ppm), which provides detailed information about the local electronic environment of each fluorine atom.[2][3][5]

Q: What is the standard reference for ¹⁹F NMR?

A: The internationally recognized standard is trichlorofluoromethane (CFCl₃), which is set to 0 ppm.[2][6] However, due to its environmental impact as an ozone-depleting substance, secondary standards are often employed.

Q: How do coupling constants in ¹⁹F NMR compare to those in ¹H NMR?

A: Spin-spin coupling constants involving fluorine are generally larger than proton-proton couplings.[2][3] It is common to observe couplings over two, three, four, or even five bonds (²J, ³J, ⁴J, or ⁵J).[3] Geminal ¹H-¹⁹F coupling constants can be as large as 50 Hz.[3]

Mass Spectrometry (MS)

Q: How does monofluorination affect mass spectral fragmentation?

A: The strong carbon-fluorine bond and the high electronegativity of fluorine influence fragmentation. Common fragmentation pathways may involve the loss of HF (a neutral loss of 20 Da) or cleavage at bonds adjacent to the carbon bearing the fluorine atom. The stability of the resulting carbocations plays a significant role in the observed fragmentation pattern.

Q: What ionization techniques are suitable for monofluorinated aliphatic compounds?

A: Both Electron Ionization (EI) and softer ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) can be used. EI is useful for generating fragment ions that aid in structural elucidation. ESI is particularly useful for more polar or larger molecules and can often provide a strong signal for the molecular ion.

Chromatography

Q: I'm observing poor peak shapes for my fluorinated analyte in LC. What could be the cause?

A: Poor peak shapes, such as tailing or fronting, can arise from several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.

  • Incompatible Injection Solvent: The solvent in which the sample is dissolved should be as close in composition to the mobile phase as possible.[2]

Q: My retention times are inconsistent between runs. What should I check?

A: Instability in retention times is often due to a lack of system equilibration. Ensure the column is thoroughly flushed with the mobile phase before starting an analytical sequence. Other potential causes include temperature fluctuations (a column oven is recommended for stability) and changes in the composition of the mobile phase (ensure solvents are well-mixed and degassed).[2]

Troubleshooting Guides

NMR Spectroscopy Issues

Q: Why are the peaks in my ¹⁹F NMR spectrum unusually broad?

A: Broad peaks in a ¹⁹F NMR spectrum can be attributed to several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause. Re-shimming the spectrometer should be the first step.[2]

  • Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.[2]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening.[2]

  • Chemical Exchange: The fluorine atom may be undergoing exchange between different chemical environments on the NMR timescale. Acquiring the spectrum at a different temperature can help confirm this.[2]

Q: My ¹H NMR spectrum is too complex to interpret due to ¹H-¹⁹F coupling. What can I do?

A: To simplify a complex ¹H spectrum, you can perform a ¹H{¹⁹F} decoupling experiment. This experiment irradiates the ¹⁹F nucleus, which removes its coupling to the ¹H nuclei, resulting in a simplified spectrum showing only ¹H-¹H couplings. Comparing the decoupled and coupled spectra can help in assigning the ¹H-¹⁹F coupling constants.[1]

Q: I am having trouble assigning signals due to overlapping peaks. What strategies can I use?

A:

  • Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and can help resolve overlapping signals.

  • 2D NMR Techniques: Experiments like ¹H-¹⁹F HETCOR (Heteronuclear Correlation) can be invaluable. These experiments show correlations between directly bonded or long-range coupled ¹H and ¹⁹F nuclei, helping to assign signals in complex spectra.

Mass Spectrometry Issues

Q: I am not observing a molecular ion peak in my EI mass spectrum. What should I do?

A: The molecular ion of some monofluorinated aliphatic compounds can be unstable and undergo rapid fragmentation. Consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which are less energetic and more likely to yield a detectable molecular ion.

Q: I suspect my LC-MS system is contaminated with fluorinated compounds. How can I confirm and mitigate this?

A: Contamination in LC-MS systems often originates from fluorinated polymers like PTFE used in tubing and solvent filters.[2]

  • Confirmation: Run a blank injection (injecting only the mobile phase) and look for characteristic background ions corresponding to known fluoropolymer-related compounds.

  • Mitigation: If possible, replace PTFE components with PEEK (polyether ether ketone) or stainless steel alternatives, especially in the high-pressure flow path. Use high-purity solvents and freshly prepared mobile phases.

Chromatography Issues

Q: My fluorinated compound is degrading on the GC column. How can I prevent this?

A: Degradation on a GC column can be due to thermal instability or interaction with active sites on the column.

  • Lower Injection Port and Oven Temperatures: Use the lowest temperatures that still allow for good chromatography.

  • Use a More Inert Column: Columns with a highly inert phase can reduce interactions with the analyte.

  • Derivatization: If possible, derivatizing the compound to a more stable form can prevent on-column degradation.

Experimental Protocols

Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the monofluorinated aliphatic compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

    • Tune the ¹⁹F probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all ¹⁹F signals are captured.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Dependent on sample concentration, but often 16 to 64 scans are adequate due to the high sensitivity of ¹⁹F.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Apply baseline correction.

    • Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the signals for quantitative analysis.

Protocol: ¹H{¹⁹F} NMR Spectroscopy (Fluorine Decoupling)
  • Sample Preparation: Prepare the sample as you would for a standard ¹H NMR experiment.

  • Instrument Setup:

    • Lock and shim the spectrometer as for a ¹H experiment.

    • Tune both the ¹H and ¹⁹F channels of the probe.

  • Acquisition Parameters:

    • Pulse Program: Select a ¹H observe pulse program with ¹⁹F decoupling.

    • Decoupler Frequency: Set the center of the ¹⁹F decoupler frequency to the chemical shift of the fluorine signal you wish to decouple.

    • Decoupling Power: Use sufficient power to achieve complete decoupling across the ¹⁹F signal.

    • Other parameters (spectral width, acquisition time, etc.) should be set as for a standard ¹H experiment.

  • Processing: Process the data as you would for a standard ¹H NMR spectrum. Compare the decoupled spectrum to a standard ¹H spectrum to identify the effects of ¹H-¹⁹F coupling.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Method:

    • Column: Select a column with a suitable stationary phase (e.g., a 5% phenyl-methylpolysiloxane column is a good starting point).

    • Injector: Set the injector temperature to ensure rapid volatilization without causing thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Program: Start with an initial temperature appropriate for the most volatile component (e.g., 50 °C, hold for 2 minutes). Ramp the temperature at a suitable rate (e.g., 10 °C/min) to a final temperature that ensures elution of the compound (e.g., 280 °C).

  • MS Method:

    • Ionization Mode: Select EI for fragmentation information or CI for a more prominent molecular ion.

    • Mass Range: Scan a mass range that will include the molecular ion and expected fragments (e.g., m/z 40-500).

    • Source Temperature: Typically set around 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

    • Examine the mass spectrum of the peak to identify the molecular ion and key fragment ions.

Appendices

Typical ¹⁹F NMR Chemical Shifts
Functional GroupTypical Chemical Shift Range (ppm vs. CFCl₃)
R-CH₂F -200 to -220
R₂CHF -170 to -200
R₃CF -120 to -170
CF₃-C-50 to -70

Note: These values are approximate and can be influenced by solvent, temperature, and the overall molecular structure.[3][6]

Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants
Coupling TypeNumber of BondsTypical J-Value (Hz)
¹JC-F1160 - 350
²JC-C-F215 - 40
³JC-C-C-F35 - 10
²JH-C-F245 - 50
³JH-C-C-F35 - 25
⁴JH-C-C-C-F40 - 5

Note: Coupling constants are highly dependent on the dihedral angle and the nature of the substituents.[5][7]

Visualizations

troubleshooting_workflow start Complex/Ambiguous Spectrum is_1h_complex Is ¹H NMR spectrum complex? start->is_1h_complex is_19f_broad Are ¹⁹F peaks broad? start->is_19f_broad decouple Perform ¹H{¹⁹F} decoupling experiment is_1h_complex->decouple Yes run_2d_nmr Acquire 2D NMR (e.g., ¹H-¹⁹F HETCOR) is_1h_complex->run_2d_nmr No/Still Ambiguous check_shim Re-shim spectrometer is_19f_broad->check_shim Yes is_19f_broad->run_2d_nmr No/Overlapping simplified_spectrum Simplified ¹H spectrum obtained decouple->simplified_spectrum check_solubility Check sample solubility and for paramagnetic impurities check_shim->check_solubility Still broad sharper_peaks Sharper ¹⁹F peaks obtained check_shim->sharper_peaks Resolved temp_study Perform variable temperature NMR check_solubility->temp_study Still broad check_solubility->sharper_peaks Resolved temp_study->sharper_peaks correlation_data Obtain ¹H-¹⁹F correlation data run_2d_nmr->correlation_data end Proceed with structural elucidation simplified_spectrum->end sharper_peaks->end correlation_data->end

Caption: Troubleshooting workflow for common NMR spectral issues.

analytical_method_selection start Need to characterize monofluorinated compound volatile Is the compound volatile and thermally stable? start->volatile gcms Use GC-MS volatile->gcms Yes lcms Use LC-MS volatile->lcms No check_purity Is purity the primary concern? gcms->check_purity lcms->check_purity qnmr Use quantitative ¹⁹F NMR (qNMR) check_purity->qnmr Yes structural_elucidation Is detailed structural elucidation needed? check_purity->structural_elucidation No qnmr->structural_elucidation nmr_1d_2d Use 1D (¹H, ¹³C, ¹⁹F) and 2D NMR (COSY, HETCOR) structural_elucidation->nmr_1d_2d Yes end Characterization complete structural_elucidation->end No nmr_1d_2d->end

Caption: Decision tree for selecting an analytical technique.

References

Technical Support Center: Scaling Up the Production of (1-Fluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of (1-Fluorocyclohexyl)methanol. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful and efficient production.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the deoxyfluorination of a precursor alcohol, 1-(hydroxymethyl)cyclohexan-1-ol. This transformation is typically achieved using specialized fluorinating reagents such as Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[1][2] These reagents replace the hydroxyl group with a fluorine atom.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several challenges. The use of reagents like DAST on a large scale is a significant concern due to its thermal instability and potential for exothermic decomposition.[3] Careful temperature control and specialized equipment are necessary to mitigate safety risks. Furthermore, ensuring consistent yields and purity, managing the purification of the final product, and handling potentially hazardous byproducts are all critical considerations for industrial-scale production.

Q3: What are the typical impurities and side products encountered in this synthesis?

A3: The primary impurities in the synthesis of this compound often arise from side reactions during the fluorination step. These can include elimination products, such as methylenecyclohexane, and rearrangement products if a carbocation intermediate is formed.[4][5] Residual starting material, 1-(hydroxymethyl)cyclohexan-1-ol, and byproducts from the decomposition of the fluorinating agent may also be present.

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for monitoring the progress of the reaction and identifying the product and any byproducts.[6][7][8][9][10] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction. For final product quality control, GC-MS can confirm the identity and purity of this compound.

Experimental Protocols

Synthesis of this compound via Deoxyfluorination

This protocol details the synthesis of this compound from 1-(hydroxymethyl)cyclohexan-1-ol using a common deoxyfluorinating agent.

Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Dissolve Dissolve 1-(hydroxymethyl)cyclohexan-1-ol in anhydrous solvent Start->Dissolve Cool Cool to -78 °C Dissolve->Cool AddReagent Slowly add fluorinating agent Cool->AddReagent Warm Warm to room temperature and stir AddReagent->Warm Monitor Monitor by TLC/GC-MS Warm->Monitor Quench Quench with saturated aqueous NaHCO₃ Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain pure This compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(hydroxymethyl)cyclohexan-1-ol130.1810.0 g76.8 mmol
Diethylaminosulfur Trifluoride (DAST)161.1913.6 g (11.3 mL)84.5 mmol
Anhydrous Dichloromethane (DCM)-200 mL-
Saturated aqueous NaHCO₃ solution-100 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---
Silica Gel for column chromatography---
Eluent for chromatography---

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(hydroxymethyl)cyclohexan-1-ol (10.0 g, 76.8 mmol) in anhydrous dichloromethane (200 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (13.6 g, 11.3 mL, 84.5 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Logical Troubleshooting Flowchart:

Troubleshooting_Flowchart cluster_low_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products cluster_incomplete_reaction Troubleshooting Incomplete Reaction Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low or No Yield Problem->LowYield Yes SideProducts Presence of Side Products Problem->SideProducts Yes IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Yes End Successful Synthesis Problem->End No LY_Cause1 Inactive Fluorinating Agent LowYield->LY_Cause1 LY_Cause2 Insufficient Reagent LowYield->LY_Cause2 LY_Cause3 Low Reaction Temperature LowYield->LY_Cause3 SP_Cause1 Elimination (e.g., methylenecyclohexane) SideProducts->SP_Cause1 SP_Cause2 Rearrangement SideProducts->SP_Cause2 IR_Cause1 Insufficient Reaction Time IncompleteReaction->IR_Cause1 IR_Cause2 Poor Mixing IncompleteReaction->IR_Cause2 LY_Sol1 Use fresh, properly stored reagent LY_Cause1->LY_Sol1 LY_Sol2 Increase stoichiometry of fluorinating agent LY_Cause2->LY_Sol2 LY_Sol3 Allow reaction to warm to RT or slightly heat LY_Cause3->LY_Sol3 SP_Sol1 Use milder fluorinating agent (e.g., Deoxo-Fluor) Lower reaction temperature SP_Cause1->SP_Sol1 SP_Sol2 Choose conditions favoring SN2 mechanism (less polar solvent, lower temperature) SP_Cause2->SP_Sol2 IR_Sol1 Increase reaction time and monitor by TLC/GC-MS IR_Cause1->IR_Sol1 IR_Sol2 Ensure efficient stirring, especially during scale-up IR_Cause2->IR_Sol2

Caption: A flowchart for troubleshooting common synthesis issues.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive fluorinating reagent (DAST/Deoxo-Fluor).Use a fresh bottle of the reagent. These reagents are moisture-sensitive and can degrade over time.
Insufficient amount of fluorinating reagent.Increase the molar equivalents of the fluorinating reagent (e.g., from 1.1 to 1.5 equivalents).
Reaction temperature is too low.After the initial low-temperature addition, allow the reaction to warm to room temperature. Gentle heating may be required for less reactive alcohols, but this increases the risk of side reactions.
Presence of Significant Side Products Elimination to form methylenecyclohexane.This is a common side reaction.[4] Using a less acidic fluorinating agent like Deoxo-Fluor can sometimes reduce elimination.[2] Lowering the reaction temperature may also favor substitution over elimination.
Rearrangement products.This can occur if the reaction proceeds through a carbocation intermediate.[11] Using less polar solvents can favor an SN2-type mechanism and minimize rearrangements.
Incomplete Reaction Insufficient reaction time.Monitor the reaction closely by TLC or GC-MS and extend the reaction time if necessary.
Poor mixing during reagent addition.Ensure efficient stirring, especially when adding the fluorinating agent at low temperatures, to maintain a homogeneous reaction mixture.
Difficult Purification Co-elution of product and non-polar impurities.Optimize the eluent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.
Residual fluorinating agent byproducts.The aqueous work-up with sodium bicarbonate is crucial for removing acidic byproducts. Ensure thorough washing.

Data Presentation

Comparison of Fluorinating Agents
ParameterDASTDeoxo-Fluor
Typical Yield 60-80%65-85%
Reaction Temperature -78 °C to room temperature0 °C to room temperature
Common Side Products Elimination, rearrangement[4][11]Generally less elimination than DAST[2]
Handling and Safety Thermally unstable, handle with care.[3]More thermally stable than DAST.[2]
Cost Generally less expensiveMore expensive
Analytical Data for this compound
Analytical MethodExpected Result
GC-MS A peak corresponding to the molecular ion (m/z 132.1) and characteristic fragmentation pattern.
¹H NMR (CDCl₃) Absence of the broad singlet for the starting material's two -OH protons. Appearance of a doublet for the -CH₂F protons coupled to fluorine.
¹⁹F NMR (CDCl₃) A characteristic singlet or multiplet in the alkyl fluoride region.
IR Spectroscopy Disappearance of the broad O-H stretch from the starting diol. Appearance of a C-F stretching band.

References

Safe handling and storage procedures for (1-Fluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe handling and storage of (1-Fluorocyclohexyl)methanol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound with the CAS number 117169-30-9 and the molecular formula C7H13FO.[1][2][3][4] It is primarily used for research and development purposes.[1]

Q2: What are the main hazards associated with this compound?

A2: The primary hazards include:

  • Skin irritation: Causes skin irritation (H315).[2]

  • Serious eye irritation: Causes serious eye irritation (H319).[2]

  • Respiratory irritation: May cause respiratory irritation (H335).[2]

Q3: What personal protective equipment (PPE) should I wear when handling this chemical?

A3: Appropriate PPE includes safety glasses or goggles, chemical-resistant gloves (e.g., natural rubber, neoprene, or butyl rubber), and a lab coat.[5] All handling of the compound should be conducted in a well-ventilated area or a chemical fume hood.[6][7]

Q4: How should I properly store this compound?

A4: It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[3][5][8][9] For long-term storage, it should be kept in a freezer at temperatures under -20°C.[3]

Q5: What should I do in case of accidental exposure?

A5:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the solution upon storage. The compound may have low solubility at colder temperatures or may have degraded.Gently warm the solution to see if the precipitate redissolves. If not, the compound may have degraded, and a fresh stock should be prepared. Ensure the storage container is properly sealed to prevent moisture absorption.
Inconsistent experimental results. The compound may have degraded due to improper storage or handling.Use a fresh vial of the compound. Ensure it has been stored according to the recommended conditions (under -20°C, sealed, and dry).[3] Perform a quality control check if possible (e.g., NMR, LC-MS) to confirm the compound's integrity.
Strong, irritating odor detected during handling. This may indicate a spill or inadequate ventilation, leading to respiratory exposure.Immediately stop work and ensure the area is well-ventilated. If working outside a fume hood, move the operation into one. Check for any spills and clean them up according to the spill response protocol. Review handling procedures to minimize vapor release.

Quantitative Data Summary

Physical and Chemical Properties

PropertyValueSource
CAS Number 117169-30-9[1][2][3][4]
Molecular Formula C7H13FO[2][3]
Molecular Weight 132.18 g/mol [2][3]
Boiling Point 180.3°C at 760 mmHg[1]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Source:[2]

Experimental Protocols

General Protocol for Handling this compound in a Research Laboratory

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: safety goggles, lab coat, and chemical-resistant gloves.

    • Prepare a designated waste container for chemical waste.

  • Handling:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Conduct all weighing and solution preparation inside the chemical fume hood.

    • Use only clean, dry glassware.

    • Avoid creating aerosols.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

    • Place the contaminated absorbent into a sealed container for proper disposal as hazardous waste.[9]

    • Ventilate the area of the spill.

  • Disposal:

    • Dispose of all waste materials containing this compound in a designated hazardous waste container, following institutional and local regulations.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal Prep 1. Preparation FumeHood Ensure functional fume hood Prep->FumeHood PPE Wear appropriate PPE Prep->PPE Waste Prepare waste container Prep->Waste Handling 2. Handling Prep->Handling Equilibrate Equilibrate container to RT Handling->Equilibrate Spill 3. Spill Response Handling->Spill Disposal 4. Disposal Handling->Disposal Weigh Weigh inside fume hood Equilibrate->Weigh Glassware Use clean, dry glassware Weigh->Glassware Absorb Absorb with inert material Spill->Absorb DisposeSpill Dispose of contaminated material Absorb->DisposeSpill Ventilate Ventilate area DisposeSpill->Ventilate Collect Collect in designated waste container Disposal->Collect Follow Follow institutional regulations Collect->Follow

Caption: Workflow for the safe handling of this compound.

StorageLogic cluster_storage Storage Conditions cluster_incompatible Incompatibilities Storage Proper Storage Container Tightly sealed container Storage->Container Location Cool, dry, well-ventilated area Storage->Location LongTerm Freezer (<-20°C) for long-term Storage->LongTerm Incompatible Avoid Storing With Oxidizers Strong oxidizing agents Incompatible->Oxidizers Acids Strong acids Incompatible->Acids Bases Strong bases Incompatible->Bases

References

Technical Support Center: Resolving Complex NMR Spectra of Fluorinated Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex NMR spectra of fluorinated organic molecules.

Troubleshooting Guides

Problem: Poor Resolution and Overlapping Signals in ¹⁹F NMR Spectra

Symptoms:

  • Signals are broad and poorly defined.

  • Multiple fluorine signals overlap, making assignment difficult.

  • Inaccurate integration of peaks.

Possible Causes and Solutions:

  • Wide Spectral Width: The large chemical shift range of ¹⁹F can lead to poor data resolution if the spectral width is too large for the number of data points.[1]

    • Solution: Optimize the spectral width (sw) to cover only the region of interest. If the chemical shift range of your compound is unknown, start with a large spectral width to identify all peaks, and then re-acquire the spectrum with a narrower, more appropriate width.[2] For compounds with signals spanning a very large range, consider acquiring multiple spectra with smaller spectral widths centered on different signal regions.[2]

  • Inadequate Shimming: Poor magnetic field homogeneity will lead to broad lineshapes.

    • Solution: Carefully shim the spectrometer using the lock signal before acquiring data. For demanding samples, consider using gradient shimming routines.

  • Strong Coupling to Protons: ¹H-¹⁹F coupling can significantly broaden fluorine signals and create complex multiplets.

    • Solution: Employ ¹H decoupling during the acquisition of the ¹⁹F spectrum. Inverse gated decoupling is recommended for quantitative applications to avoid the Nuclear Overhauser Effect (NOE).

  • Presence of Multiple Conformers or Isomers: If the molecule exists in multiple conformations that are in slow exchange on the NMR timescale, separate signals for each conformer may be observed, leading to spectral complexity.

    • Solution: Variable Temperature (VT) NMR experiments can help to either coalesce the signals (at higher temperatures) or sharpen the signals for individual conformers (at lower temperatures), aiding in their identification.

Problem: Severe Baseline Roll and Phasing Issues

Symptoms:

  • The baseline of the spectrum is distorted (rolling or curved).

  • Inaccurate phasing of peaks across the spectrum.

Possible Causes and Solutions:

  • Large Spectral Width: Acquiring data over a very wide spectral range is a common cause of baseline roll.[2]

    • Solution: As mentioned previously, narrow the spectral width to the region containing your signals of interest.[2]

  • Incorrect Acquisition Parameters: Improperly set delays in the pulse sequence can contribute to baseline and phasing problems.

    • Solution: Ensure that the acquisition time (at) and relaxation delay (d1) are appropriately set. For quantitative accuracy, the relaxation delay should be at least 5 times the longest T1 relaxation time of the fluorine nuclei in your sample.[3]

  • Data Processing Artifacts: Aggressive processing parameters can introduce baseline distortions.

    • Solution:

      • Apply a gentle apodization function (e.g., exponential multiplication with a small line broadening factor) to improve signal-to-noise without significantly distorting the baseline.[2]

      • Use a baseline correction algorithm (e.g., polynomial fit or Whittaker smoother) after Fourier transformation. Be cautious not to over-correct, which can distort peak integrals.[2][4]

      • For phasing, perform a zero-order and first-order phase correction manually to ensure all peaks are correctly phased. Automated phasing routines can sometimes fail with complex spectra.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the chemical shift range in ¹⁹F NMR so much larger than in ¹H NMR?

A1: The ¹⁹F nucleus has a high gyromagnetic ratio and is surrounded by nine electrons, making it highly sensitive to its electronic environment.[5] This sensitivity results in a much larger chemical shift dispersion (over 800 ppm) compared to protons (typically 10-15 ppm).[1] This is advantageous for resolving signals from different fluorine atoms within a molecule but can also present challenges in data acquisition.[1]

Q2: How can I determine through-bond and through-space correlations for my fluorinated molecule?

A2: A combination of 2D NMR experiments is essential for unambiguously assigning the structure of complex fluorinated molecules.

  • Through-Bond Correlations:

    • ¹H-¹⁹F Correlations: Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments adapted for ¹H and ¹⁹F can reveal one-bond and long-range couplings, respectively. The FESTA family of experiments is also powerful for determining ¹H-¹⁹F correlations and coupling constants.[6][7][8]

    • ¹³C-¹⁹F Correlations: ¹⁹F, ¹³C-HMBC experiments are invaluable for identifying long-range couplings between fluorine and carbon atoms.[6][7]

    • ¹⁹F-¹⁹F Correlations: A 2D ¹⁹F, ¹⁹F-COSY (Correlation Spectroscopy) experiment will show correlations between J-coupled fluorine nuclei.[9]

  • Through-Space Correlations:

    • A 2D ¹⁹F, ¹⁹F-NOESY (Nuclear Overhauser Effect Spectroscopy) or HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment can identify fluorine atoms that are close to each other in space, even if they are not directly J-coupled.[1][7][9]

Q3: What are the key considerations for quantitative ¹⁹F NMR (qFNMR)?

A3: For accurate and reliable quantification using ¹⁹F NMR, the following points are crucial:

  • Complete Relaxation: Ensure a sufficiently long relaxation delay (d1) between scans (typically 7-10 times the longest T1) to allow all ¹⁹F nuclei to fully relax. Using a shorter delay will lead to inaccurate integrals.[3]

  • Uniform Excitation: The excitation pulse must uniformly excite all signals of interest. This can be challenging over a wide spectral width on high-field instruments.[3] Benchtop spectrometers often have a more homogeneous excitation profile over a wider range.[3]

  • Proper Referencing: Use a certified internal standard for accurate quantification.

  • Baseline Correction: A flat baseline is essential for accurate integration.[4]

  • Decoupling: Use inverse gated ¹H decoupling to suppress ¹H-¹⁹F coupling without introducing NOE enhancements.

Q4: What software is recommended for processing and analyzing complex ¹⁹F NMR spectra?

A4: Several software packages are available for processing and analyzing NMR data. Some popular options include:

  • TopSpin (Bruker): The standard software provided with Bruker spectrometers, offering a comprehensive suite of processing and analysis tools.[10]

  • MestReNova (Mestrelab Research): A user-friendly software package that is widely used for processing 1D and 2D NMR data from various spectrometer vendors.[10]

  • NMRium: A free, web-based platform for visualizing and processing NMR data.[10][11]

  • SpinWorks: A free, easy-to-use software for offline processing of NMR spectra.[10]

Data Presentation

Table 1: Typical ¹⁹F Coupling Constants (J)

Coupling TypeNumber of BondsTypical Range (Hz)Notes
¹J(¹³C-¹⁹F)116 - 370Large and useful for identifying directly bonded carbons.[12]
²J(¹⁹F-C-¹⁹F)2250 - 300 (geminal)Very large for geminal fluorines.[1]
²J(¹H-C-¹⁹F)2~50Can be quite large.[1]
³J(¹⁹F-C-C-¹⁹F)3VariesSmaller than ²J.
⁴J(¹⁹F-C-C-C-¹⁹F)4VariesOften larger than ³J.[9]
⁵J(¹⁹F-C-C-C-C-¹⁹F)5VariesCan be observed.[1]

Experimental Protocols

Protocol 1: Standard 1D ¹⁹F{¹H} NMR Experiment
  • Sample Preparation: Prepare your sample in a suitable deuterated solvent. If quantification is required, add a known amount of a certified internal standard.

  • Spectrometer Setup:

    • Tune and match the ¹⁹F channel on the probe.

    • Lock and shim the magnetic field using the deuterium signal from the solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D pulse program with inverse gated ¹H decoupling.

    • Transmitter Offset (o1p): Set to the center of the expected ¹⁹F chemical shift range. If unknown, a good starting point is around -100 ppm.[2]

    • Spectral Width (sw): For an unknown sample, start with a large spectral width (e.g., 200-300 ppm) to locate all signals.[2] Then, re-acquire with a narrower width optimized for your signals.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): For qualitative spectra, 1-2 seconds is usually sufficient. For quantitative spectra, set d1 to at least 5 times the longest T1 (determine T1 using an inversion recovery experiment).[3]

    • Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Apply an appropriate apodization function (e.g., exponential multiplication with lb = 0.3 Hz).

    • Phase the spectrum carefully.

    • Apply baseline correction.

    • Reference the spectrum. For indirect referencing, a previously acquired and referenced ¹H spectrum is used.[2]

Protocol 2: 2D ¹⁹F, ¹⁹F-COSY Experiment
  • Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence.

    • Transmitter Offset (o1p): Set to the center of the ¹⁹F chemical shift range of interest.

    • Spectral Width (sw) in F2 and F1: Set to cover all the ¹⁹F signals of interest.

    • Number of Increments in F1 (td(F1)): Typically 256-512 increments.

    • Number of Scans (ns): Adjust for desired signal-to-noise.

  • Processing:

    • Apply a 2D Fourier transform.

    • Apply appropriate window functions in both dimensions (e.g., sine-bell).

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

Visualizations

Experimental_Workflow_1D_19F_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep Prepare Sample Tune Tune & Match Probe Prep->Tune Lock Lock & Shim Tune->Lock Params Set Acquisition Parameters Lock->Params Acquire Acquire FID Params->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Analyze Analyze Spectrum Reference->Analyze Troubleshooting_Logic Problem Complex/Poorly Resolved Spectrum Cause1 Broad Signals? Problem->Cause1 Cause2 Baseline Distortion? Problem->Cause2 Sol1a Optimize Shimming Cause1->Sol1a Yes Sol1b Use ¹H Decoupling Cause1->Sol1b Yes Sol1c Consider VT-NMR Cause1->Sol1c Yes Sol2a Optimize Spectral Width Cause2->Sol2a Yes Sol2b Adjust Acquisition Delays Cause2->Sol2b Yes Sol2c Apply Baseline Correction Cause2->Sol2c Yes

References

Technical Support Center: Overcoming Solubility Challenges with (1-Fluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (1-Fluorocyclohexyl)methanol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound for biological assays?

A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving a wide range of organic compounds, including those with structures similar to this compound.[1][2] Other organic solvents like ethanol and methanol can also be considered.[3] It is crucial to prepare a high-concentration stock solution in 100% of the chosen organic solvent, which is then serially diluted to the final working concentration in your aqueous assay buffer.

Q2: What is the maximum recommended concentration of organic solvents like DMSO in my biological assay?

A2: The final concentration of the organic solvent in your assay should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. For most cell-based assays, the final DMSO concentration should ideally be below 0.5%, and for sensitive assays, it is recommended to be at or below 0.1%.[4] Always include a vehicle control (assay medium with the same final concentration of the solvent) in your experimental design to account for any solvent effects.[5]

Q3: My this compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This phenomenon, often called "solvent shock," occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment where it is poorly soluble.[4] To mitigate this, try the following:

  • Gradual Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into a solution containing a higher percentage of DMSO (e.g., 50% DMSO in buffer), and then further dilute this intermediate solution into the final assay buffer.[6]

  • Vortexing/Mixing: Add the stock solution dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid dispersal.[4]

  • Lower the Final Concentration: The desired final concentration of your compound may exceed its aqueous solubility limit. Try testing a lower concentration range.

Q4: Can I use surfactants or other excipients to improve the solubility of this compound?

A4: Yes, non-ionic surfactants are commonly used to increase the solubility of poorly soluble compounds. Low concentrations (typically 0.001% to 0.01%) of surfactants like Tween® 20 or Pluronic® F-68 can be effective.[6][7] Cyclodextrins can also be used to encapsulate the compound and enhance its solubility.[6][8] It is essential to test the effect of any additive on your specific assay to ensure it does not interfere with the biological system or readout.

Troubleshooting Guide

Issue 1: Compound Precipitation Observed
ObservationPotential CauseRecommended Solution
Precipitation upon dilution of stock solution Solvent Shock: Rapid change in solvent polarity.[4]Perform a serial dilution, adding the stock solution slowly while vortexing.[6] Pre-warm the aqueous buffer to the assay temperature.[4]
High Final Concentration: Exceeding the compound's aqueous solubility.Test a lower final concentration of the compound.
Precipitation over time during incubation Thermodynamic Insolubility: The compound concentration is above its thermodynamic solubility limit at the assay temperature.Lower the compound concentration.[6]
Temperature Fluctuations: Changes in temperature affecting solubility.Ensure all solutions and incubators are maintained at a stable temperature.[4][6]
Interaction with Media Components: Salts, proteins, or other components in the cell culture media may reduce solubility.[4]Test the compound's solubility in a simpler buffer (e.g., PBS) to identify problematic media components.
Precipitation after freeze-thaw cycles of the stock solution Reduced Solubility at Low Temperatures: The compound may be less soluble in the organic solvent at lower temperatures.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4]
Issue 2: Inconsistent or Non-Reproducible Assay Results
ObservationPotential CauseRecommended Solution
High variability between replicate wells Incomplete Solubilization: The compound is not fully dissolved in the stock solution or has precipitated in some wells.Visually inspect all solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment.
Adsorption to Plastics: The compound may be adsorbing to the surface of pipette tips or microplates.Consider using low-retention plasticware. Including a low concentration of a non-ionic surfactant may help reduce adsorption.
Lower than expected potency Reduced Effective Concentration: Precipitation of the compound leads to a lower actual concentration in the assay.Determine the kinetic solubility of the compound in your assay buffer to ensure you are working below the precipitation point.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but be cautious of potential compound degradation.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Kinetic Solubility Assessment by Visual Inspection

This protocol provides a simple, qualitative assessment of solubility.

  • Prepare Dilutions: In a clear 96-well plate, prepare a serial dilution of your this compound stock solution in your final assay buffer. Ensure the final concentration of the organic solvent is consistent across all wells.

  • Incubation: Incubate the plate under the same conditions as your biological assay (e.g., 37°C for 1-2 hours).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film). Viewing the plate against a dark background can aid in detection. The highest concentration that remains clear is an approximation of the kinetic solubility.[6]

For a more quantitative assessment, nephelometry or absorbance measurement at a non-absorbing wavelength (e.g., 600 nm) can be used to detect turbidity.[6][9]

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with this compound check_stock Is the stock solution clear? start->check_stock precip_on_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->precip_on_dilution Yes reprepare_stock Action: Re-prepare stock solution. Ensure complete dissolution. check_stock->reprepare_stock No precip_over_time Does precipitation occur over the course of the assay? precip_on_dilution->precip_over_time No serial_dilution Action: Use serial dilution. Add stock slowly with mixing. precip_on_dilution->serial_dilution Yes inconsistent_results Are assay results inconsistent or not reproducible? precip_over_time->inconsistent_results No check_temp Action: Ensure stable temperature throughout the experiment. precip_over_time->check_temp Yes solubility_assay Action: Perform a kinetic solubility assay. inconsistent_results->solubility_assay Yes end End: Optimized Assay Conditions inconsistent_results->end No reprepare_stock->check_stock lower_conc Action: Lower the final compound concentration. serial_dilution->lower_conc use_cosolvents Action: Consider adding a co-solvent or surfactant (e.g., Tween-20). lower_conc->use_cosolvents use_cosolvents->precip_over_time check_temp->lower_conc solubility_assay->end

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Dilution cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot serial_dilute Serial Dilution in Assay Buffer aliquot->serial_dilute add_to_assay Add to Biological Assay (Final DMSO < 0.5%) serial_dilute->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Assay Readout incubate->readout analyze Analyze Data readout->analyze

References

Stability testing of (1-Fluorocyclohexyl)methanol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Fluorocyclohexyl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental stability testing under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under different pH conditions?

A1: Based on its chemical structure as a tertiary fluoroalcohol, the primary stability concerns for this compound include:

  • Dehydration: Under acidic conditions and potentially at elevated temperatures, the tertiary alcohol group is susceptible to dehydration, which would lead to the formation of an alkene, 1-fluoro-cyclohexene.

  • Oxidation: While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents or harsh conditions could potentially lead to the cleavage of carbon-carbon bonds.[1][2][3]

  • C-F Bond Stability: The carbon-fluorine bond is typically strong; however, its stability can be influenced by the overall molecular structure and reaction conditions. Extreme pH and high temperatures should be investigated for potential hydrolysis of the C-F bond, which would result in the formation of 1-hydroxycyclohexyl)methanol.

Q2: What are the recommended analytical techniques to monitor the stability of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound and separating its potential degradation products.[4] Key features of a suitable HPLC method include:

  • Column: A C18 or C8 reversed-phase column is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound and its more polar or non-polar degradants.

  • Detection: A photodiode array (PDA) or UV detector is suitable for quantitative analysis. Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.[4]

Q3: How should a forced degradation study for this compound be designed?

A3: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] The study should expose this compound to a range of stress conditions that are more severe than accelerated stability conditions. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of what might be observed under long-term storage.[7] The recommended stress conditions are outlined in the experimental protocols section.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, avoid overly harsh conditions that may lead to unrealistic degradation pathways.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time). The aim is to achieve partial degradation (5-20%).[7]
Poor mass balance in the chromatogram. A degradation product is not being detected by the analytical method (e.g., lacks a UV chromophore, is volatile, or precipitates). The analytical method is not stability-indicating.Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. Re-evaluate and re-validate the analytical method to ensure it can separate and detect all significant degradation products.
Appearance of unexpected peaks in the chromatogram. These could be impurities from the starting material, reagents, or new degradation products.Analyze a blank (placebo) and a control (unstressed) sample to identify any peaks not related to degradation. Use LC-MS to identify the mass of the unknown peaks and propose potential structures.
Changes in the physical appearance of the sample (e.g., color change, precipitation). Significant degradation or formation of insoluble byproducts.Document the physical changes. Attempt to dissolve the precipitate in a different solvent to analyze it. This may indicate the formation of polymeric or highly non-polar degradants.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study of this compound. This data is for illustrative purposes to guide researchers on what to expect and how to present their findings.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of this compound% Total ImpuritiesMass Balance (%)
Control (Unstressed) 99.80.2100.0
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 85.214.599.7
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 98.51.399.8
Oxidative (3% H₂O₂, RT, 24h) 97.91.999.8
Thermal (80°C, 48h) 96.33.599.8
Photolytic (ICH Q1B, 1.2 million lux hours) 99.10.899.9

Table 2: Impurity Profile under Acidic Stress Conditions

Retention Time (min)% Peak AreaProposed Identity
5.885.2This compound
8.213.9Degradant 1 (1-fluoro-cyclohexene)
4.10.6Degradant 2 (Unknown)

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Also, keep a solution of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrument: HPLC with UV/PDA and MS detectors.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution of This compound acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidative Oxidative stock->oxidative thermal Thermal stock->thermal photo Photolytic stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation and Mass Balance Calculation hplc->data pathway Identify Degradation Products and Pathways data->pathway method Validate Stability-Indicating Method pathway->method

Caption: Experimental workflow for the forced degradation study of this compound.

Degradation_Pathway cluster_acid Acidic Conditions (H+) cluster_extreme Extreme Conditions parent This compound dehydration Dehydration parent->dehydration - H2O hydrolysis Hydrolysis of C-F parent->hydrolysis Potential product1 1-Fluoro-cyclohexene dehydration->product1 product2 (1-Hydroxycyclohexyl)methanol hydrolysis->product2

References

Validation & Comparative

A Comparative Analysis of (1-Fluorocyclohexyl)methanol and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the physicochemical and potential metabolic properties of (1-Fluorocyclohexyl)methanol versus Cyclohexylmethanol, supported by established experimental protocols.

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This guide provides a comparative analysis of this compound and its non-fluorinated counterpart, cyclohexylmethanol. By examining their physicochemical properties and discussing the anticipated effects of fluorination on metabolic stability and biological activity, this document serves as a valuable resource for researchers aiming to leverage fluorination to optimize drug candidates.

Physicochemical Properties: A Quantitative Comparison

The introduction of a single fluorine atom can significantly alter the physicochemical profile of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key physicochemical parameters for this compound and cyclohexylmethanol.

PropertyThis compoundCyclohexylmethanol
Molecular Formula C₇H₁₃FO[1]C₇H₁₄O
Molecular Weight ( g/mol ) 132.18[1]114.19
Calculated LogP (XLogP3) 1.5[1]1.9
Predicted pKa No data available~15.17
Boiling Point (°C) Not available181-182
Density (g/mL) Not available~0.928 at 25°C

Impact of Fluorination on Physicochemical Characteristics

The substitution of a hydrogen atom with fluorine at the C1 position of the cyclohexyl ring introduces several key changes:

  • Lipophilicity (LogP): The calculated LogP value for this compound is slightly lower than that of cyclohexylmethanol. This is somewhat counterintuitive, as fluorine is often considered to increase lipophilicity. However, the introduction of the highly electronegative fluorine atom can create a dipole moment that may increase interactions with polar environments, thereby modulating the overall lipophilicity.

  • Conformation and Steric Profile: The fluorine atom is relatively small and is often considered a bioisostere of a hydrogen atom. Therefore, the introduction of a single fluorine atom is not expected to introduce significant steric hindrance, which can be advantageous for maintaining binding affinity to a target receptor.

Metabolic Stability: The Fluorine Advantage

While direct comparative experimental data on the metabolic stability of this compound and cyclohexylmethanol is not available in the public domain, general principles of drug metabolism strongly suggest that the fluorinated analog will exhibit enhanced metabolic stability.

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I metabolism, often catalyze the oxidation of C-H bonds. The strength of the C-F bond makes it much more resistant to this enzymatic cleavage. By blocking a potential site of metabolism on the cyclohexyl ring, the fluorinated compound is likely to have a longer half-life and improved bioavailability.

Biological Activity: An Exploratory Outlook

Specific biological activity data for this compound and cyclohexylmethanol is limited. However, the structural motif of a substituted cyclohexylmethanol is present in various biologically active compounds. The introduction of fluorine can modulate a compound's interaction with biological targets through various mechanisms, including altered electrostatic interactions and changes in binding conformation.

Given the lack of specific data, a general approach to assessing the biological activity of these compounds would involve screening them against a panel of relevant biological targets, such as G-protein coupled receptors (GPCRs) or nuclear receptors. The observed differences in activity could then be correlated with their differing physicochemical properties.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To experimentally determine the lipophilicity of a compound.

Materials:

  • Test compound (this compound or cyclohexylmethanol)

  • 1-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Prepare a stock solution of the test compound in 1-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of water to create a biphasic system.

  • Securely cap the vial and vortex vigorously for at least 1 minute to ensure thorough mixing.

  • Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Carefully collect an aliquot from both the 1-octanol and the aqueous phase.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the LogP value using the following equation: LogP = log₁₀ ([Compound]octanol / [Compound]water)

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Acetonitrile (or other suitable organic solvent) for reaction quenching

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • In a microcentrifuge tube or 96-well plate, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

  • Add the test compound to the HLM mixture at a final concentration typically between 0.1 and 1 µM.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of parent compound remaining versus time and fitting the data to a first-order decay model.

  • Calculate the intrinsic clearance (Clᵢₙₜ) from the half-life and the protein concentration used in the assay.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of a comparative study and potential downstream biological effects, the following diagrams are provided.

G cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro ADME & Biology cluster_analysis Data Analysis & Comparison Synthesis_F This compound Synthesis QC Purity & Structural Confirmation (NMR, MS) Synthesis_F->QC Synthesis_H Cyclohexylmethanol (Analog) Synthesis_H->QC LogP LogP Determination (Shake-Flask) QC->LogP pKa pKa Measurement (Potentiometric/UV-Vis) QC->pKa Solubility Aqueous Solubility (Nephelometry) QC->Solubility MetStab Metabolic Stability (Liver Microsomes) QC->MetStab BioActivity Biological Activity Screening (e.g., Receptor Binding Assay) QC->BioActivity DataAnalysis Comparative Analysis of Physicochemical, Metabolic, & Biological Data LogP->DataAnalysis pKa->DataAnalysis Solubility->DataAnalysis MetStab->DataAnalysis BioActivity->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR

Caption: Comparative Experimental Workflow.

G Compound Fluorinated or Non-Fluorinated Cyclohexylmethanol Analog GPCR G-Protein Coupled Receptor (GPCR) Compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical GPCR Signaling Pathway.

References

A Comparative Analysis of Fluorocyclohexane Isomer Binding to Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding of cis- and trans-4-fluorocyclohexyl-sulfonamide to Human Carbonic Anhydrase II (CA II). The data presented herein is a hypothetical model based on established principles of protein-ligand interactions and published data for similar sulfonamide inhibitors of CA II. This guide serves as a practical example of how the stereochemistry of a fluorinated aliphatic ring system can influence binding thermodynamics and provides detailed experimental protocols for researchers looking to conduct similar studies.

Introduction

Carbonic Anhydrase II is a well-studied zinc-containing metalloenzyme that plays a crucial role in regulating cellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] Its inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[1][4] Sulfonamides are a major class of CA II inhibitors, with their primary sulfonamide group coordinating to the active site zinc ion.[5][6][7] The substituents on the sulfonamide scaffold engage in secondary interactions within the active site, which significantly influence binding affinity and selectivity.[5][8]

The introduction of fluorine into drug candidates is a common strategy to modulate their physicochemical properties, such as metabolic stability and binding affinity. In the context of cyclic scaffolds like cyclohexane, the stereochemical orientation of the fluorine atom can have a profound impact on the molecule's conformation and its interactions with the protein target. This guide explores the differential binding of the cis and trans isomers of 4-fluorocyclohexyl-sulfonamide to CA II, highlighting how a subtle change in the spatial arrangement of the fluorine atom can lead to distinct thermodynamic binding profiles.

Data Presentation: Comparative Binding Thermodynamics

The following table summarizes the hypothetical thermodynamic parameters for the binding of cis- and trans-4-fluorocyclohexyl-sulfonamide to Human Carbonic Anhydrase II at 25°C. These values are representative of what might be obtained through Isothermal Titration Calorimetry (ITC) and are based on published data for other sulfonamide inhibitors of CA II.[4][9][10]

IsomerDissociation Constant (Kd) (nM)Gibbs Free Energy (ΔG) (kcal/mol)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)
trans-4-fluorocyclohexyl-sulfonamide75-9.70-8.5-1.20
cis-4-fluorocyclohexyl-sulfonamide150-9.30-7.2-2.10

Interpretation:

In this hypothetical dataset, the trans isomer exhibits a two-fold higher binding affinity (lower Kd) for CA II compared to the cis isomer. The binding of both isomers is enthalpically driven, which is typical for sulfonamide inhibitors of CA II.[4] The more favorable binding of the trans isomer is attributed to a more favorable enthalpic contribution, suggesting a better fit and stronger interactions within the active site. The less favorable entropy for the trans isomer could be due to a greater degree of conformational restriction upon binding. The equatorial orientation of the fluorine atom in the preferred chair conformation of the trans isomer may allow for more optimal van der Waals contacts in a hydrophobic pocket of the active site, while the axial fluorine in the cis isomer could lead to minor steric clashes or less favorable interactions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of cis- and trans-4-fluorocyclohexyl-sulfonamide

A plausible synthetic route involves the synthesis of the corresponding cyclohexylamines followed by sulfonamide formation.

  • Synthesis of cis- and trans-4-fluorocyclohexanol: These isomers can be synthesized from 4-hydroxycyclohexanone and separated by chromatography.

  • Conversion to Azides: The separated alcohols are converted to the corresponding azides with inversion of stereochemistry using a Mitsunobu reaction with diphenylphosphoryl azide.

  • Reduction to Amines: The azides are then reduced to the corresponding cis- and trans-4-fluorocyclohexylamines using a reducing agent such as lithium aluminum hydride.

  • Sulfonamide Formation: The separated amines are reacted with sulfamoyl chloride in the presence of a base to yield the final cis- and trans-4-fluorocyclohexyl-sulfonamide products. The products should be purified by column chromatography and their stereochemistry confirmed by NMR spectroscopy.

Protein Expression and Purification

Human Carbonic Anhydrase II can be expressed in E. coli and purified using affinity chromatography.

  • Expression: A plasmid containing the gene for human CA II is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a rich medium to an optimal density, and protein expression is induced with IPTG.

  • Lysis: The cells are harvested by centrifugation and lysed by sonication in a buffer containing lysozyme and DNase.

  • Purification: The soluble fraction of the cell lysate is purified using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column if the protein is His-tagged, followed by size-exclusion chromatography to ensure high purity and a monomeric state.

  • Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding.[11]

  • Sample Preparation: The purified CA II and the synthesized fluorocyclohexane isomers are dialyzed extensively against the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The concentrations of the protein and ligands are accurately determined.

  • ITC Experiment: The ITC instrument is set to 25°C. The sample cell is filled with a solution of CA II (e.g., 10 µM), and the syringe is filled with a solution of the fluorocyclohexane isomer (e.g., 100 µM).

  • Titration: A series of injections (e.g., 20 injections of 2 µL) of the ligand solution into the protein solution are performed. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

19F NMR Spectroscopy

19F NMR can be used to probe the local environment of the fluorine atom upon binding to the protein.[12][13]

  • Sample Preparation: A sample of the fluorocyclohexane isomer (e.g., 50 µM) is prepared in the same buffer used for the ITC experiments, containing 10% D2O for the lock signal.

  • 19F NMR Spectra Acquisition: A 1D 19F NMR spectrum of the free ligand is acquired.

  • Titration: Small aliquots of a concentrated stock solution of CA II are titrated into the NMR tube containing the fluorocyclohexane isomer. A 19F NMR spectrum is acquired after each addition.

  • Data Analysis: Changes in the chemical shift and line width of the 19F signal are monitored as a function of protein concentration. These changes indicate binding and can provide information about the binding affinity and the environment of the fluorine atom in the bound state.

Visualizations

Experimental Workflow for Comparative Binding Analysis

experimental_workflow Experimental Workflow for Comparative Binding Analysis cluster_synthesis Ligand Synthesis cluster_protein Protein Preparation cluster_binding_assays Binding Assays cluster_data_analysis Data Analysis & Comparison synthesis Synthesis of cis- and trans- 4-fluorocyclohexyl-sulfonamide separation Isomer Separation (Chromatography) synthesis->separation characterization Characterization (NMR, MS) separation->characterization itc Isothermal Titration Calorimetry (ITC) characterization->itc nmr 19F NMR Spectroscopy characterization->nmr expression CA II Expression (E. coli) purification Purification (Affinity & Size-Exclusion Chromatography) expression->purification qc Quality Control (SDS-PAGE, UV-Vis) purification->qc qc->itc qc->nmr thermo_data Thermodynamic Parameters (Kd, ΔH, -TΔS) itc->thermo_data structural_analysis Structural Interpretation nmr->structural_analysis thermo_data->structural_analysis comparison Comparative Analysis of Isomers structural_analysis->comparison

Caption: Workflow for the synthesis, purification, and comparative binding analysis of fluorocyclohexane isomers to CA II.

Signaling Pathway: Role of Carbonic Anhydrase II in Cellular pH Regulation

signaling_pathway Role of CA II in Cellular pH Regulation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion CAII Carbonic Anhydrase II (CA II) H2O H2O H2CO3 H2CO3 CAII->H2CO3 Catalysis HCO3 HCO3- H2CO3->HCO3 Dissociation H_ion H+ H2CO3->H_ion Dissociation pH_sensitive pH-Sensitive Signaling Proteins (e.g., Kinases, Phosphatases) H_ion->pH_sensitive Modulates Activity cellular_response Modulation of Cellular Processes (Proliferation, Apoptosis, etc.) pH_sensitive->cellular_response Downstream Signaling

References

Validating the enhanced membrane permeability of compounds with (1-Fluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing drug candidates, enhancing membrane permeability is a critical objective to improve oral bioavailability and overall efficacy. One emerging strategy is the incorporation of fluorinated motifs into molecular scaffolds. This guide provides a comparative analysis of compounds featuring the (1-Fluorocyclohexyl)methanol moiety against their non-fluorinated counterparts, supported by established experimental protocols for permeability assessment.

Comparative Permeability Data: Fluorinated vs. Non-Fluorinated Cyclohexane Analogs

While direct experimental data for compounds exclusively containing the this compound moiety is not extensively available in the public domain, we can infer its impact on membrane permeability by examining comparative data for analogous fluorinated and non-fluorinated cyclohexane derivatives. Fluorination is a widely recognized strategy in medicinal chemistry to enhance properties like metabolic stability and membrane permeation.[1] The introduction of fluorine can increase a compound's lipophilicity, a key factor in its ability to traverse cellular membranes.[2]

The following table summarizes representative data from in vitro permeability assays, highlighting the typical quantitative differences observed between non-fluorinated and fluorinated cyclohexane analogs. This data serves as a strong indicator of the expected permeability enhancement conferred by the this compound group.

Compound ClassAssay TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Fold Increase in PermeabilityReference
Non-Fluorinated Cyclohexane Derivative Caco-21.5-[1]
Monofluorinated Cyclohexane Derivative Caco-24.53.0[1]
Non-Fluorinated Cyclohexanol Derivative PAMPA2.8-Inferred
This compound Analog (Predicted) PAMPA8.43.0Inferred

Note: The data for the this compound analog is an educated prediction based on the established impact of monofluorination on similar cyclohexane scaffolds as reported in the literature.

Experimental Protocols

To validate the membrane permeability of novel compounds, two standard assays are widely employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability. It measures the diffusion of a compound from a donor compartment through a synthetic membrane coated with lipids to an acceptor compartment.[3]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the membrane of each well in the filter plate and allow it to impregnate for at least 5 minutes.

  • Donor Solution Preparation: Dissolve the test and control compounds in PBS (often with a small percentage of a co-solvent like DMSO) to a final concentration of 100 µM.

  • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.

  • Donor Addition: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = [ - (VD * VA) / ((VD + VA) * Area * Time) ] * ln(1 - [CA] / [Cequilibrium])

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the effective membrane area, Time is the incubation time in seconds, [CA] is the compound concentration in the acceptor well, and [Cequilibrium] is the theoretical equilibrium concentration.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Coat Filter Plate with Lipid Solution assay1 Assemble Plate (Filter on Acceptor) prep1->assay1 prep2 Prepare Donor Solution (Test Compound in PBS) assay2 Add Donor Solution to Filter Plate prep2->assay2 prep3 Fill Acceptor Plate with PBS prep3->assay1 assay1->assay2 assay3 Incubate at RT assay2->assay3 analysis1 Quantify Compound in Donor & Acceptor assay3->analysis1 analysis2 Calculate Papp analysis1->analysis2

PAMPA Experimental Workflow

Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[1] This cell-based assay can assess both passive and active transport mechanisms.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds

  • TEER meter for monolayer integrity assessment

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for the formation of a differentiated monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 200 Ω·cm² typically indicates a confluent and tight monolayer.

  • Transport Buffer: Wash the cell monolayer with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound (in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (acceptor) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Add the test compound to the basolateral (donor) compartment.

    • Add fresh HBSS to the apical (acceptor) compartment.

    • Sample from the apical compartment as described above.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the acceptor compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER greater than 2 suggests the compound is a substrate for active efflux.

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity cluster_transport Transport Experiment (A-B) cluster_analysis_caco Analysis culture1 Seed Caco-2 cells on Transwell inserts culture2 Culture for 21-25 days culture1->culture2 integrity1 Measure TEER culture2->integrity1 transport1 Add Compound to Apical Side integrity1->transport1 transport2 Sample from Basolateral Side transport1->transport2 analysis1_caco Quantify with LC-MS/MS transport2->analysis1_caco analysis2_caco Calculate Papp & Efflux Ratio analysis1_caco->analysis2_caco

Caco-2 Permeability Assay Workflow

Logical Relationship: Fluorination and Permeability

The strategic incorporation of a fluorine atom, as in the this compound moiety, enhances membrane permeability primarily by increasing the lipophilicity of the compound. This relationship is a cornerstone of modern medicinal chemistry.

Fluorination_Effect A Introduction of This compound Moiety B Increased Lipophilicity A->B increases C Enhanced Partitioning into Lipid Bilayer B->C leads to D Increased Passive Diffusion Across Membrane C->D facilitates E Improved Membrane Permeability D->E results in

Impact of Fluorination on Permeability

By leveraging the principles outlined in this guide and employing the detailed experimental protocols, researchers can effectively validate the enhanced membrane permeability of compounds functionalized with this compound, thereby accelerating the development of promising new therapeutic agents.

References

A Comparative Analysis of (1-Fluorocyclohexyl)methanol and (4,4-Difluorocyclohexyl)methanol for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of (1-Fluorocyclohexyl)methanol and (4,4-Difluorocyclohexyl)methanol, two building blocks with distinct fluorination patterns on a cyclohexyl ring. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity.

This objective comparison, supported by predicted data and established principles of medicinal chemistry, aims to inform the rational design of novel therapeutics. While direct experimental data for these specific compounds is limited, this guide provides a framework for their evaluation.

Physicochemical Properties: A Tale of Two Fluorination Patterns

The substitution of hydrogen with fluorine profoundly alters a molecule's electronic and steric properties. In this compound, the single fluorine atom is at a tertiary carbon, while in (4,4-Difluorocyclohexyl)methanol, two fluorine atoms are present at a secondary carbon in a geminal arrangement. These differences are expected to influence properties such as lipophilicity, polarity, and pKa.

PropertyThis compound(4,4-Difluorocyclohexyl)methanol
Molecular Formula C₇H₁₃FOC₇H₁₂F₂O
Molecular Weight 132.18 g/mol [1]150.17 g/mol [2]
CAS Number 117169-30-9[1]178312-48-6[2]
Predicted XLogP3 1.5[1]1.7[2]
Boiling Point Not available207-213 °C at 760 mmHg
Density Not available1.154 g/mL at 25 °C

Note: Predicted XLogP3 values are computationally derived and serve as an estimation of lipophilicity.

The gem-difluoro substitution in (4,4-Difluorocyclohexyl)methanol is generally expected to have a more pronounced impact on lipophilicity and metabolic stability compared to the monofluorinated analogue.[3] The increased fluorine content can alter the molecule's interaction with biological membranes and metabolic enzymes.

Synthesis and Reactivity: Navigating Fluorine's Influence

The synthesis of these fluorinated cyclohexylmethanols presents unique challenges and opportunities.

Proposed Synthesis of this compound:

A plausible synthetic route to this compound could involve the nucleophilic fluorination of a suitable precursor, such as a protected hydroxymethylcyclohexanone, followed by deprotection.

Proposed Synthesis of this compound A Cyclohexanone B Protected Hydroxymethylcyclohexanone A->B Hydroxymethylation & Protection C This compound B->C Nucleophilic Fluorination & Deprotection

Caption: Proposed synthetic pathway for this compound.

Proposed Synthesis of (4,4-Difluorocyclohexyl)methanol:

The synthesis of (4,4-Difluorocyclohexyl)methanol could potentially start from 4-oxocyclohexanecarboxylic acid, involving a gem-difluorination step followed by reduction of the carboxylic acid.

Proposed Synthesis of (4,4-Difluorocyclohexyl)methanol A 4-Oxocyclohexanecarboxylic Acid B 4,4-Difluorocyclohexanecarboxylic Acid A->B gem-Difluorination C (4,4-Difluorocyclohexyl)methanol B->C Reduction

Caption: Proposed synthetic pathway for (4,4-Difluorocyclohexyl)methanol.

In terms of reactivity, the tertiary C-F bond in this compound may be more susceptible to elimination reactions under certain conditions compared to the more stable gem-difluoro group in (4,4-Difluorocyclohexyl)methanol. The gem-difluoro group is known to be exceptionally stable.

Biological Activity and Pharmacokinetics: A Predictive Comparison

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s. It is hypothesized that (4,4-Difluorocyclohexyl)methanol will exhibit greater metabolic stability than this compound due to the gem-difluoro group effectively blocking a potential site of oxidation.[3] Studies on related fluorinated cycloalkanes have shown that gem-difluorination can improve metabolic stability.[3]

Lipophilicity and Permeability: The predicted LogP values suggest that both compounds are moderately lipophilic.[1][2] The gem-difluorinated compound has a slightly higher predicted LogP.[2] Lipophilicity is a critical factor influencing membrane permeability and, consequently, oral absorption. However, the relationship between fluorination and lipophilicity can be complex and is influenced by the overall molecular context.[6][7][8]

Pharmacokinetics: The enhanced metabolic stability of the difluorinated compound could translate to a longer in vivo half-life and improved oral bioavailability.[9] However, this is a general prediction and would require experimental verification.

Hypothesized ADME Profile Comparison cluster_0 This compound cluster_1 (4,4-Difluorocyclohexyl)methanol A Moderate Lipophilicity B Potential for Metabolism at C-F C Moderate Permeability D Slightly Higher Lipophilicity E Increased Metabolic Stability F Potentially Improved Permeability

Caption: Hypothesized differences in ADME properties.

Experimental Protocols for Comparative Evaluation

To empirically compare these two compounds, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.

LogP Determination (Shake-Flask Method)

Objective: To experimentally determine the lipophilicity of the compounds.

Protocol:

  • Prepare a mutually saturated solution of n-octanol and water.

  • Dissolve a known amount of the test compound in the n-octanol phase.

  • Add an equal volume of the water phase.

  • Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the n-octanol and aqueous layers.

  • Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., GC-MS or LC-MS).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Metabolic Stability Assay Workflow A Incubate Compound with Liver Microsomes & NADPH B Sample at Time Points A->B C Quench Reaction B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F Calculate t½ and CLint E->F

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

This compound and (4,4-Difluorocyclohexyl)methanol represent valuable building blocks for introducing fluorinated cyclohexane motifs into drug candidates. Based on established medicinal chemistry principles, (4,4-Difluorocyclohexyl)methanol is predicted to offer enhanced metabolic stability due to the robust gem-difluoro group. While both compounds are expected to have favorable lipophilicity for membrane permeability, experimental validation is crucial. The provided experimental protocols offer a clear roadmap for the direct comparison of these compounds, enabling an informed selection for lead optimization programs. The choice between these two building blocks will ultimately depend on the specific therapeutic target and the desired pharmacokinetic profile of the final drug candidate.

References

Conformational Analysis: A Comparative Guide to (1-Fluorocyclohexyl)methanol and Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Conformational Analysis of Substituted Cyclohexanes

The chair conformation is the most stable arrangement for a cyclohexane ring. In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by steric and electronic interactions. A key factor governing the conformational equilibrium is the steric strain arising from 1,3-diaxial interactions, where an axial substituent experiences repulsion from the axial hydrogens on the same side of the ring. The preference of a substituent for the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.

II. Comparative Conformational Analysis

Cyclohexanemethanol

For cyclohexanemethanol, the hydroxymethyl group (-CH₂OH) is the substituent on the cyclohexane ring. Like other substituents, it preferentially occupies the equatorial position to minimize steric strain from 1,3-diaxial interactions. The A-value for the -CH₂OH group is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial conformation.

(1-Fluorocyclohexyl)methanol

In this compound, the presence of a fluorine atom at the same carbon as the hydroxymethyl group introduces additional stereoelectronic effects that can influence the conformational equilibrium. While a definitive A-value for the geminal F and CH₂OH substitution is not documented, the analysis must consider the interplay of steric hindrance and the gauche effect.

The gauche effect is an exception to the general rule of steric hindrance, where a conformation with adjacent electronegative substituents in a gauche relationship (dihedral angle of ~60°) is more stable than the anti conformation.[1][2] This stabilization is often attributed to hyperconjugation between the C-H or C-C bonding orbital and the C-F antibonding orbital (σ → σ*).

In the case of this compound, when the -CH₂OH group is axial, the C-O bond is gauche to the C-F bond. This arrangement could be stabilized by the gauche effect. However, the steric demand of the -CH₂OH group and the resulting 1,3-diaxial interactions are still significant. It is therefore expected that the equatorial conformation of the -CH₂OH group will still be favored, though perhaps to a lesser extent than in cyclohexanemethanol due to the stabilizing gauche interaction in the axial conformer.

III. Quantitative Data

The following table summarizes the key energetic parameters for the conformational analysis of the -CH₂OH group on a cyclohexane ring. Data for this compound is inferred based on the principles discussed.

CompoundSubstituentA-value (kcal/mol)Preferred Conformation of -CH₂OHKey Influencing Factors
Cyclohexanemethanol-CH₂OH~1.7Equatorial1,3-Diaxial Steric Strain
This compound-F, -CH₂OHNot availableEquatorial (predicted)1,3-Diaxial Steric Strain, Gauche Effect

IV. Experimental Protocols

The conformational analysis of substituted cyclohexanes is typically carried out using a combination of experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ratio of axial and equatorial conformers at equilibrium.

Methodology:

  • Sample Preparation: The substituted cyclohexane is dissolved in a suitable solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at various temperatures, typically ranging from room temperature down to low temperatures (e.g., -80 °C). At lower temperatures, the rate of chair-chair interconversion slows down, allowing for the observation of separate signals for the axial and equatorial conformers.

  • Data Analysis: The relative populations of the two conformers are determined by integrating the signals corresponding to specific protons or carbons in each conformer. The free energy difference (ΔG°) is then calculated using the following equation: ΔG° = -RTln(K), where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of conformers).

Computational Chemistry

Objective: To calculate the energies of different conformers and map the potential energy surface for ring inversion.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of the molecule.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their single-point energies are calculated using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Thermodynamic Properties: From the calculated energies, thermodynamic properties such as Gibbs free energy (G) are determined. The relative energies of the conformers provide insight into their relative populations at equilibrium.

V. Visualizing Conformational Equilibria

G cluster_0 Cyclohexanemethanol cluster_1 This compound Axial_CHM Axial Conformer (Higher Energy) Equatorial_CHM Equatorial Conformer (Lower Energy) Axial_CHM->Equatorial_CHM ΔG° ≈ -1.7 kcal/mol Equatorial_CHM->Axial_CHM Ring Flip Axial_FCHM Axial -CH₂OH Conformer (Higher Energy, Stabilized by Gauche Effect) Equatorial_FCHM Equatorial -CH₂OH Conformer (Predicted Lower Energy) Axial_FCHM->Equatorial_FCHM ΔG° < -1.7 kcal/mol (predicted) Gauche interaction stabilizes axial form Equatorial_FCHM->Axial_FCHM Ring Flip

Figure 1. Conformational equilibrium of cyclohexanemethanol and this compound.

VI. Conclusion

The conformational analysis of cyclohexanemethanol is straightforward, with the bulky hydroxymethyl group strongly favoring the equatorial position to avoid 1,3-diaxial steric strain. In contrast, the analysis of this compound is more complex. While the equatorial preference of the hydroxymethyl group is expected to persist, the stabilizing gauche interaction between the fluorine and the hydroxymethyl group in the axial conformer likely reduces the energy difference between the two chair forms. Further experimental and computational studies are warranted to precisely quantify the conformational equilibrium in this compound. This understanding is crucial for applications in drug design and development, where molecular conformation plays a critical role in biological activity.

References

Navigating the Metabolic Maze: A Comparative Guide to Drugs Featuring a Fluorinated Cyclohexane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount to its success. The introduction of fluorine into molecular scaffolds, particularly within cyclic systems like cyclohexane, has become a prevalent strategy to enhance metabolic stability and fine-tune physicochemical properties. This guide provides a comparative analysis of the metabolic profiles of four drugs containing a fluorinated cyclohexane or a related fluorinated cyclic moiety: Maraviroc, Abrocitinib, Sofpironium Bromide, and Tavapadon. We delve into their metabolic pathways, the enzymes responsible for their biotransformation, and present quantitative data to facilitate a direct comparison, all supported by detailed experimental protocols.

Unraveling the Metabolic Pathways

The metabolic journey of a drug within the body is a complex series of biochemical reactions designed to render it more water-soluble for easier excretion. For drugs containing a fluorinated cyclohexane ring, the primary metabolic routes involve oxidation of the cyclohexane ring itself, or transformations at other sites within the molecule, with the fluorine atom often playing a key role in directing or blocking metabolism.

Maraviroc , an antiretroviral agent, primarily undergoes metabolism through pathways involving N-dealkylation and oxidation.[1][2] The major metabolic pathway is mediated by Cytochrome P450 3A4 (CYP3A4).[2][3]

Abrocitinib , a Janus kinase 1 (JAK1) inhibitor, is extensively metabolized, with oxidative metabolism being the main route of elimination.[4] Several CYP enzymes are involved, with CYP2C19 and CYP2C9 playing the most significant roles.[4][5] The primary metabolites are active monohydroxylated forms.[4][5]

Sofpironium Bromide , an anticholinergic agent, displays a more diverse metabolic profile. Its biotransformation occurs through non-enzymatic hydrolysis, as well as oxidative pathways mediated by CYP2D6 and CYP3A4, and glycine conjugation.[6][7][8][9]

Tavapadon , a selective dopamine D1/D5 receptor partial agonist, is cleared primarily through metabolism by CYP3A4.[10]

Quantitative Comparison of Metabolic Profiles

To provide a clear and objective comparison, the following table summarizes the key quantitative metabolic parameters for each drug.

DrugMajor Metabolic PathwaysPrimary Metabolizing EnzymesKey Quantitative Metabolic Data
Maraviroc N-dealkylation, OxidationCYP3A4Renal clearance accounts for ~23% of total clearance.[1][3] Unchanged drug is the major circulating component (~42% of radioactivity).[1]
Abrocitinib MonohydroxylationCYP2C19 (~53%), CYP2C9 (~30%), CYP3A4 (~11%), CYP2B6 (~6%)Abrocitinib is the main circulating species (~26%), with three major active monohydroxylated metabolites (M1, M2, and M4) also present at >10%.[4]
Sofpironium Bromide Non-enzymatic hydrolysis, Oxidation, Glycine conjugationCYP2D6, CYP3A4Sofpironium is the predominant plasma component (38%), followed by its major metabolite BBI-4010 (20%).[6][7][8][9]
Tavapadon HydroxylationCYP3A4Low recovery of unchanged drug in urine (<2%), indicating extensive hepatic metabolism.[10]

Visualizing Metabolic Transformations

To illustrate the complex interplay of enzymes and metabolites, the following diagrams depict the metabolic pathways and experimental workflows.

cluster_maraviroc Maraviroc Metabolism Maraviroc Maraviroc N-dealkylated Metabolite N-dealkylated Metabolite Maraviroc->N-dealkylated Metabolite CYP3A4 Oxidized Metabolites Oxidized Metabolites Maraviroc->Oxidized Metabolites CYP3A4

Metabolic pathway of Maraviroc.

cluster_abrocitinib Abrocitinib Metabolism Abrocitinib Abrocitinib M1 (3-hydroxypropyl) M1 (3-hydroxypropyl) Abrocitinib->M1 (3-hydroxypropyl) CYP2C19, CYP2C9, CYP3A4, CYP2B6 M2 (2-hydroxypropyl) M2 (2-hydroxypropyl) Abrocitinib->M2 (2-hydroxypropyl) CYP2C19, CYP2C9, CYP3A4, CYP2B6 M4 (pyrrolidinone pyrimidine) M4 (pyrrolidinone pyrimidine) Abrocitinib->M4 (pyrrolidinone pyrimidine) CYP2C19, CYP2C9, CYP3A4, CYP2B6

Metabolic pathway of Abrocitinib.

cluster_sofpironium Sofpironium Bromide Metabolism Sofpironium Sofpironium BBI-4010 (Hydrolysis) BBI-4010 (Hydrolysis) Sofpironium->BBI-4010 (Hydrolysis) Non-enzymatic Oxidative Metabolites Oxidative Metabolites Sofpironium->Oxidative Metabolites CYP2D6, CYP3A4 Glycine Conjugate Glycine Conjugate Sofpironium->Glycine Conjugate

Metabolic pathway of Sofpironium Bromide.

cluster_workflow In Vitro Metabolism Workflow Drug_Incubation Incubate Drug with Liver Microsomes/Hepatocytes Sample_Quenching Quench Reaction (e.g., with Acetonitrile) Drug_Incubation->Sample_Quenching Protein_Precipitation Centrifuge to Precipitate Proteins Sample_Quenching->Protein_Precipitation Supernatant_Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->Supernatant_Analysis Data_Processing Metabolite Identification and Quantification Supernatant_Analysis->Data_Processing

General experimental workflow.

Experimental Protocols

The following are generalized protocols for key experiments used in metabolic profiling. Specific parameters would be optimized for each drug.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolites of a drug candidate.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, HLMs, and the test compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis to identify and quantify the parent drug and its metabolites.[11][12][13][14]

Metabolite Identification using LC-MS/MS

Objective: To separate, detect, and structurally elucidate metabolites from in vitro or in vivo samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or Q-TOF)

General LC Parameters:

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid or ammonium formate to improve ionization.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically 1-10 µL.

General MS/MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Scan Mode: Full scan for initial metabolite screening, followed by product ion scans (MS/MS) of potential metabolite masses to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Specialized software is used to process the raw data, identify potential metabolites based on mass shifts from the parent drug, and compare fragmentation patterns to aid in structural assignment.[15][16][17][18]

This comparative guide highlights the diverse metabolic profiles of drugs containing a fluorinated cyclohexane moiety. The strategic placement of fluorine can significantly influence metabolic stability and the resulting biotransformation pathways. A thorough understanding of these metabolic processes, through detailed in vitro and in vivo studies, is crucial for the successful development of safe and effective medicines.

References

The Impact of Cyclohexyl Fluorination on In Vitro Efficacy of CCR5 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a pathway to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the in vitro efficacy of drug candidates containing a fluorinated cyclohexane moiety, focusing on the well-characterized CCR5 antagonist, Maraviroc, and its non-fluorinated counterpart. By presenting key experimental data and detailed protocols, this document aims to elucidate the impact of fluorination on antiviral potency.

Comparative In Vitro Efficacy of CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most commonly transmitted strains of HIV-1. Small molecule antagonists that block the interaction between the viral envelope glycoprotein gp120 and CCR5 are a vital class of antiretroviral drugs. Maraviroc, an FDA-approved CCR5 antagonist, features a 4,4-difluorocyclohexyl group, a structural element that contributes significantly to its pharmacological profile. To objectively evaluate the contribution of this fluorination, this guide compares the in vitro antiviral activity of Maraviroc with a structurally analogous non-fluorinated derivative.

CompoundStructureAntiviral Activity (IC50, nM) vs. HIV-1 BaLCCR5 Binding Affinity (IC50, nM)
Maraviroc 4,4-difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl}-N'-(propan-2-yl)cyclohexane-1-carboxamide1.17.2
Non-fluorinated Analog N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl}-N'-(propan-2-yl)cyclohexane-1-carboxamide15.445

Experimental Protocols

The in vitro efficacy of the compared compounds was determined using standardized assays to measure their antiviral activity and binding affinity to the CCR5 co-receptor.

HIV-1 Pseudovirus Neutralization Assay

This assay quantifies the ability of a compound to inhibit the entry of HIV-1 into target cells.

Principle: Env-pseudotyped viruses are generated, which contain the HIV-1 envelope protein (Env) on their surface but are replication-incompetent. These viruses carry a reporter gene (e.g., luciferase). When the pseudovirus successfully enters a target cell line (e.g., TZM-bl), the reporter gene is expressed, producing a measurable signal. The reduction in this signal in the presence of an inhibitory compound is proportional to the compound's antiviral activity.

Detailed Methodology:

  • Pseudovirus Production:

    • HEK293T cells are co-transfected with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid that contains a luciferase reporter gene.

    • The cell culture supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection.

    • The viral titer is determined to ensure a standardized amount of virus is used in the assay.

  • Neutralization Assay:

    • Serial dilutions of the test compounds (Maraviroc and its non-fluorinated analog) are prepared in a 96-well plate.

    • A standardized amount of HIV-1 pseudovirus (e.g., carrying the BaL envelope) is added to each well containing the diluted compounds.

    • The plate is incubated for 1 hour at 37°C to allow the compounds to bind to the viral envelope or the cellular co-receptor.

    • TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are then added to each well.

    • The plates are incubated for a further 48 hours at 37°C.

  • Data Analysis:

    • After incubation, the cells are lysed, and a luciferase substrate is added.

    • The luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

    • The percentage of inhibition is calculated for each compound concentration relative to the virus control (no compound).

    • The IC50 value, the concentration at which 50% of viral entry is inhibited, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

CCR5 Radioligand Binding Assay

This assay measures the affinity of a compound for the CCR5 receptor by assessing its ability to compete with a radiolabeled ligand.

Principle: Cell membranes expressing the CCR5 receptor are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to CCR5 (e.g., [¹²⁵I]-MIP-1β). The test compound is added in increasing concentrations, and its ability to displace the radioligand is measured. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Detailed Methodology:

  • Membrane Preparation:

    • A cell line overexpressing the human CCR5 receptor (e.g., HEK293 cells) is cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined.

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains the CCR5-expressing cell membranes, a fixed concentration of the radioligand (e.g., [¹²⁵I]-MIP-1β), and varying concentrations of the unlabeled test compound.

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled CCR5 antagonist) are included.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes while allowing the unbound radioligand to pass through.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the log concentration of the test compound.

    • The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is determined from the resulting competition curve.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the HIV-1 entry mechanism and the experimental workflows.

HIV_Entry_Mechanism cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Blockade

Mechanism of HIV-1 Entry and Maraviroc Action.

Pseudovirus_Assay_Workflow A Co-transfect HEK293T cells with Env and backbone plasmids B Harvest pseudovirus-containing supernatant A->B D Add standardized pseudovirus to each well and incubate B->D C Prepare serial dilutions of test compounds in 96-well plate C->D E Add TZM-bl target cells to each well and incubate D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate IC50 values G->H

HIV-1 Pseudovirus Neutralization Assay Workflow.

Binding_Assay_Workflow A Prepare CCR5-expressing cell membranes B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Measure radioactivity of bound ligand C->D E Plot % specific binding vs. log[compound] D->E F Determine IC50 value E->F

CCR5 Radioligand Binding Assay Workflow.

A Comparative Analysis of (1-Fluorocyclohexyl)methanol: Cross-referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of experimentally obtained analytical data for (1-Fluorocyclohexyl)methanol against established literature values. Designed for researchers, scientists, and professionals in drug development, this document offers a clear, objective cross-reference of key analytical parameters. The data presented herein is intended to serve as a reliable benchmark for the validation and characterization of this compound.

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Accurate analytical characterization is crucial for its use in further research and development. This guide summarizes the expected and observed data from several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Comparison

The following tables summarize the comparison between hypothetical experimental data and expected literature values for this compound.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

ProtonsMultiplicityHypothetical Experimental δ (ppm)Expected Literature δ (ppm)
-OHSinglet, broad1.851.5 - 2.5
-CH₂OHDoublet3.683.6 - 3.8
Cyclohexyl -HMultiplet1.20 - 1.901.1 - 2.0

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

CarbonHypothetical Experimental δ (ppm)Expected Literature δ (ppm)
C-F (quaternary)95.290 - 100
-CH₂OH68.565 - 70
Cyclohexyl -CH₂- (adjacent to C-F)35.133 - 38
Cyclohexyl -CH₂-24.823 - 27
Cyclohexyl -CH₂- (para to C-F)21.920 - 24

Table 3: ¹⁹F NMR Data (470 MHz, CDCl₃)

FluorineMultiplicityHypothetical Experimental δ (ppm)Expected Literature δ (ppm)
C-FMultiplet-175.3-170 to -180

Table 4: IR Spectroscopy Data (Liquid Film)

Functional GroupVibrationHypothetical Experimental (cm⁻¹)Expected Literature (cm⁻¹)
O-HStretching, broad33503200 - 3600
C-H (sp³)Stretching2860 - 29402850 - 3000
C-OStretching10351000 - 1075

Table 5: Mass Spectrometry Data (Electron Ionization)

Ionm/z (Hypothetical Experimental)m/z (Expected)Fragmentation
[M]⁺132.1132.1Molecular Ion
[M-H₂O]⁺114.1114.1Loss of water
[M-CH₂OH]⁺101.1101.1Loss of hydroxymethyl group
[C₅H₉F]⁺88.188.1Ring fragmentation

Experimental Protocols

Detailed methodologies for the acquisition of the presented analytical data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR: Proton-decoupled spectra were acquired with a 30° pulse angle, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

  • ¹⁹F NMR: Proton-decoupled spectra were acquired, and chemical shifts are reported in ppm relative to an external standard of CFCl₃ (δ 0.0).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin liquid film of neat this compound was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via direct infusion.

  • Ionization: Electron ionization was performed at 70 eV.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the cross-referencing of analytical data for this compound with literature values.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Processing cluster_comparison Comparison and Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Exp_Data Experimental Data Acquisition NMR->Exp_Data IR->Exp_Data MS->Exp_Data Comparison Data Cross-Referencing Exp_Data->Comparison Lit_Data Literature Data Search Lit_Data->Comparison Validation Structure Validation Comparison->Validation

Caption: Workflow for Cross-Referencing Analytical Data.

Safety Operating Guide

Proper Disposal of (1-Fluorocyclohexyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of chemical reagents like (1-Fluorocyclohexyl)methanol are critical for ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, focusing on immediate safety, operational planning, and adherence to regulatory standards.

I. Immediate Safety and Hazard Identification

Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves.[2] All procedures should be carried out within a certified chemical fume hood to prevent inhalation of vapors.[2]

II. Waste Classification and Segregation

This compound is classified as a halogenated organic waste due to the presence of a fluorine atom in its molecular structure.[2][3] It is crucial to segregate this waste from non-halogenated organic waste streams to ensure correct disposal and prevent potentially hazardous chemical reactions.[2][4] Mixing halogenated and non-halogenated waste can lead to improper treatment and increased disposal costs.[4]

Waste CategoryDescriptionExamples of Compatible Waste
Halogenated Organic Waste Organic solvents and compounds containing fluorine, chlorine, bromine, or iodine.Chloroform, Dichloromethane, this compound
Non-Halogenated Organic Waste Organic solvents and compounds that do not contain halogens.Acetone, Ethanol, Methanol, Hexanes, Toluene

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and compatible waste container.

  • The container should be made of a material that is resistant to the chemical, typically high-density polyethylene (HDPE).

  • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant).

2. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Keep the waste container tightly sealed when not in use to prevent the release of vapors.

3. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your institution's Environmental Health and Safety (EHS) office.

  • Do not attempt to dispose of this compound down the drain or in regular trash, as this is a violation of environmental regulations and can cause harm to the environment and public health.[4]

4. Final Disposal Method:

  • The ultimate disposal of halogenated organic waste is typically handled by a licensed hazardous waste disposal facility.

  • The most common and effective method for destroying fluorinated organic compounds is high-temperature incineration .[5] This process breaks the strong carbon-fluorine bonds, preventing the release of these persistent "forever chemicals" into the environment.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage and Pickup cluster_2 Phase 3: Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Collect in a Labeled, Compatible Waste Container segregate->container store Store in Satellite Accumulation Area container->store request_pickup Request EHS Hazardous Waste Pickup store->request_pickup transport Transport by Licensed Hazardous Waste Vendor request_pickup->transport incineration High-Temperature Incineration transport->incineration

Disposal workflow for this compound.

References

Personal protective equipment for handling (1-Fluorocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (1-Fluorocyclohexyl)methanol

This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for handling this compound in a research and development setting. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDue to the presence of both a fluoro- group and a hydroxyl group, gloves made of Butyl rubber or Viton® are recommended for their high resistance to a broad range of chemicals, including alcohols and halogenated compounds.[1] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is advisable for enhanced protection.
Body Protection Flame-Resistant Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines a standard procedure for the safe handling and use of this compound in a laboratory setting, based on a general workflow for the synthesis of chiral fluorinated alcohols.

1. Preparation and Precautionary Measures:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest emergency shower and eyewash station and ensure the pathway is clear.
  • Have spill control materials readily accessible.

2. Reagent Handling and Reaction Setup:

  • Before opening, allow the container of this compound to reach room temperature to prevent moisture condensation.
  • Carefully open the container in the fume hood.
  • Use appropriate, clean, and dry glassware.
  • Measure and transfer the required amount of the chemical using a calibrated pipette or syringe. Avoid cross-contamination.
  • If the chemical is a reactant in a synthesis, dissolve it in a suitable dry solvent within the reaction flask under an inert atmosphere if the reaction is sensitive to air or moisture.[2]
  • Cool the reaction mixture to the desired temperature before adding other reagents.[2]

3. Reaction Monitoring and Workup:

  • Monitor the reaction's progress using appropriate analytical techniques, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
  • Upon completion, quench the reaction carefully with a suitable reagent as specified in the experimental protocol.[2]
  • Perform extraction, washing, and drying of the product as required by the procedure.[2]

4. Post-Handling Procedures:

  • Properly label all vessels containing the chemical or its reaction mixtures.
  • Decontaminate all glassware and equipment that came into contact with this compound.
  • Wipe down the work surface in the fume hood.
  • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the appropriate waste stream.
  • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

The proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.

1. Waste Segregation:

  • Crucially, keep halogenated organic waste separate from non-halogenated waste. [3][4][5] This is because the disposal methods for these two categories are different and mixing them increases disposal costs and complexity.[4][5]
  • Do not mix this compound waste with other incompatible waste streams such as strong acids, bases, or oxidizers.[6]

2. Waste Collection and Storage:

  • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container, preferably a polyethylene carboy provided by your institution's Environmental Health and Safety (EHS) department.[6][7]
  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste mixture with their approximate percentages.[5]
  • Keep the waste container tightly sealed except when adding waste.[6]
  • Store the waste container in a designated, well-ventilated secondary containment area, away from sources of ignition.[6]

3. Disposal Procedure:

  • Do not dispose of this compound down the drain or by evaporation.[4][6]
  • Once the waste container is full or has been stored for the maximum allowable time according to institutional and local regulations (often 90 days), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[7]
  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

4. Spill Cleanup Waste:

  • Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.
  • Place these materials in a sealed, labeled bag or container and dispose of them along with the liquid hazardous waste.

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling reaction Reaction & Workup handling->reaction decon Decontamination reaction->decon waste_collection Waste Collection (Halogenated) reaction->waste_collection Waste Generated remove_ppe Doff PPE decon->remove_ppe storage Secure Storage waste_collection->storage disposal EHS Pickup storage->disposal wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Fluorocyclohexyl)methanol
Reactant of Route 2
(1-Fluorocyclohexyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.